N-Me-L-Ala-maytansinol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H44ClN3O9 |
|---|---|
分子量 |
650.2 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9-,17-10-/t18-,19+,23+,24-,25+,28+,31+,32+/m1/s1 |
InChI 键 |
ANHBJISROJTYCJ-VQFNSVNYSA-N |
产品来源 |
United States |
Foundational & Exploratory
N-Me-L-Ala-maytansinol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, is a highly effective microtubule-targeting agent. Its significant cytotoxicity has made it a critical payload component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of this compound is the inhibition of microtubule dynamics, which are essential for various cellular processes, most notably mitosis.[1][2] This disruption ultimately leads to cell cycle arrest and apoptosis. The process can be broken down into the following key steps:
-
Binding to Tubulin: this compound binds to β-tubulin, a subunit of the microtubule protein.[3] This binding occurs at a site distinct from the vinca (B1221190) domain.[4]
-
Inhibition of Polymerization: By binding to tubulin, this compound inhibits the assembly of tubulin heterodimers into microtubules.[1][5]
-
Suppression of Microtubule Dynamics: The compound suppresses the dynamic instability of microtubules, affecting both their growth and shortening phases.[1][2] This leads to a static and dysfunctional microtubule network.
-
Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, triggers the spindle assembly checkpoint. This results in a prolonged arrest of the cell cycle in the G2/M phase.[6][7]
-
Induction of Apoptosis: Sustained mitotic arrest activates downstream signaling pathways, leading to programmed cell death, or apoptosis.[6][8]
When utilized as a payload in an ADC, this compound is delivered specifically to cancer cells expressing a target antigen. The ADC binds to the antigen, is internalized, and the maytansinoid payload is released within the cell to exert its cytotoxic effects.[1]
Quantitative Data
The potency of this compound and related maytansinoids has been quantified in various in vitro assays.
| Compound | Assay | Cell Line / Target | IC50 / KD | Reference |
| This compound | Cytotoxicity | MMT/EGFRvIII | 24 nM | [6] |
| This compound | Cytotoxicity | U251/EGFRvIII | 3 nM | [6] |
| This compound | Cytotoxicity | C4-2 | 6 nM | [6] |
| Maytansine (B1676224) | Tubulin Polymerization Inhibition | Purified tubulin | 1 ± 0.02 µM | [1][5] |
| S-methyl DM1 | Tubulin Polymerization Inhibition | Purified tubulin | 4 ± 0.1 µM | [1][5] |
| Maytansine | Binding Affinity to Tubulin | Soluble tubulin | 0.86 ± 0.2 µmol/L | [1][5] |
| S-methyl DM1 | Binding Affinity to Tubulin | Soluble tubulin | 0.93 ± 0.2 µmol/L | [1][5] |
| S-methyl DM1 | Binding Affinity to Microtubules | Pre-assembled microtubules | 0.1 ± 0.05 µmol/L | [1][9] |
Table 1: In Vitro Potency and Binding Affinity of Maytansinoids. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values for this compound and related maytansinoids in various assays.
| Parameter | Control | Maytansine (100 nmol/L) | S-methyl DM1 (100 nmol/L) | Reference |
| Growth Rate (µm/min) | 1.25 ± 0.05 | 0.79 ± 0.04 (-37%) | 0.90 ± 0.05 (-28%) | [2] |
| Shortening Rate (µm/min) | 1.78 ± 0.10 | 0.98 ± 0.06 (-45%) | 1.39 ± 0.08 (-22%) | [2] |
| Catastrophe Frequency (events/s) | 0.023 ± 0.002 | 0.009 ± 0.001 (-61%) | 0.015 ± 0.002 (-36%) | [2] |
| Rescue Frequency (events/s) | 0.021 ± 0.003 | 0.025 ± 0.003 (+19%) | 0.035 ± 0.004 (+68%) | [2] |
Table 2: Effect of Maytansinoids on Microtubule Dynamic Instability. This table presents the quantitative effects of maytansine and S-methyl DM1 on key parameters of microtubule dynamics in cells.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.[3][10][11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
This compound or other test compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a stock solution of the test compound and controls in DMSO.
-
-
Reaction Setup (on ice):
-
Prepare a tubulin polymerization mix containing tubulin (final concentration 3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in GTB.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations, positive control, and vehicle control.
-
-
Initiation and Measurement:
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression by staining cellular DNA with propidium (B1200493) iodide (PI) and analyzing the cell population distribution across different cell cycle phases.[7][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (e.g., PBS with 50 µg/mL Propidium Iodide and 100 µg/mL RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a histogram of DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Data from Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
N-Me-L-Ala-maytansinol: A Technical Guide to its Microtubule-Disrupting Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent and a key cytotoxic payload in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product maytansine (B1676224), it belongs to the maytansinoid class of compounds that exert their anti-cancer effects by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with tubulin, the resulting disruption of microtubule function, and the downstream cellular consequences. This document includes a compilation of quantitative data, detailed experimental protocols for studying its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function, particularly during the formation of the mitotic spindle in cell division. Consequently, microtubules have emerged as a prime target for the development of anti-cancer therapeutics.
Maytansinoids, including this compound, are a class of potent antimitotic agents that bind to tubulin and disrupt microtubule dynamics. This compound is a synthetic derivative of maytansinol (B1676226), where the N-acetyl-N-methyl-L-alanine side chain is attached at the C-3 position. This modification allows for its use as a payload in ADCs, enabling targeted delivery to cancer cells and minimizing systemic toxicity.
Chemical Structure and Properties
This compound is a hydrophobic and cell-permeable molecule. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₄₄ClN₃O₉ |
| Molecular Weight | 650.16 g/mol |
| CAS Number | 77668-69-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Microtubule Disruption
The primary mechanism of action of this compound, like other maytansinoids, is the disruption of microtubule dynamics. This is achieved through its direct binding to tubulin.
Binding to Tubulin
Suppression of Microtubule Dynamics
Upon binding to tubulin, this compound suppresses the dynamic instability of microtubules. It inhibits the polymerization of tubulin into microtubules and can also induce the depolymerization of existing microtubules. This leads to a net decrease in the microtubule polymer mass within the cell. The suppression of microtubule dynamics is the key event that triggers the downstream cellular effects.
The following diagram illustrates the workflow for investigating the effect of this compound on microtubule polymerization.
Caption: Workflow for in vitro tubulin polymerization assay.
Cellular Effects of Microtubule Disruption
The disruption of microtubule dynamics by this compound has profound effects on cellular function, ultimately leading to cell death.
Mitotic Arrest
The primary consequence of microtubule disruption is the failure to form a functional mitotic spindle during cell division. This activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome alignment. The persistent activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This signaling cascade involves the activation of a series of cysteine proteases called caspases, which execute the apoptotic program.
The following diagram illustrates the signaling pathway of maytansinoid-induced apoptosis.
Caption: Maytansinoid-induced apoptosis signaling pathway.
Quantitative Data
The potency of this compound and related maytansinoids has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's efficacy.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MMT/EGFRvIII | Glioblastoma | 24 | [2] |
| U251/EGFRvIII | Glioblastoma | 3 | [2] | |
| C4-2 | Prostate Cancer | 6 | [2] | |
| Maytansine | A549 | Non-small cell lung cancer | Varies | [3] |
| A2780 | Ovarian Cancer | Varies | [3] | |
| S-methyl DM1 | MCF7 | Breast Cancer | Sub-nanomolar |
Tubulin Binding Affinity of Related Maytansinoids
| Compound | Parameter | Value (µM) | Reference |
| Maytansine | Kd (soluble tubulin) | 0.86 ± 0.23 | [1] |
| S-methyl DM1 | Kd (soluble tubulin) | 0.93 ± 0.22 | [1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add varying concentrations of this compound or control compounds to the wells of a pre-warmed 96-well plate.
-
Add the tubulin/GTP solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Workflow for a cell viability assay using MTT.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Synthesis of this compound
The synthesis of this compound involves the esterification of the C-3 hydroxyl group of maytansinol with N-methyl-L-alanine. Maytansinol is typically produced by the reduction of ansamitocins, which are obtained through fermentation. The N-methyl-L-alanine moiety is then coupled to the maytansinol core. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product.
Conclusion
This compound is a highly potent microtubule-disrupting agent with a well-defined mechanism of action. Its ability to bind to tubulin, suppress microtubule dynamics, and induce mitotic arrest and apoptosis in cancer cells makes it a valuable payload for the development of targeted cancer therapies such as ADCs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of anti-cancer compounds. Further research into the specific binding kinetics and the development of resistance mechanisms will continue to refine our understanding and optimize the clinical application of this compound and other maytansinoid-based therapeutics.
References
N-Me-L-Ala-maytansinol: A Technical Guide to its Inhibition of Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-Me-L-Ala-maytansinol and its Role in Cancer Therapy
This compound is a synthetic derivative of maytansine (B1676224), a natural product isolated from the plant Maytenus ovatus.[1] Maytansinoids, as a class of compounds, are highly potent antimitotic agents.[2] Their cytotoxicity stems from their ability to interfere with the formation and function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3] Due to its high potency, this compound is primarily employed as a payload in ADCs.[4][] This targeted delivery strategy aims to concentrate the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity associated with conventional chemotherapy.[3]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of tubulin polymerization.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper cellular function, particularly during mitosis.
This compound binds to tubulin, preventing the formation of microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] The binding site for maytansinoids is located on β-tubulin.[6]
Signaling Pathway of this compound Action
Caption: Mechanism of action of a this compound ADC, from binding to apoptosis.
Quantitative Analysis of Tubulin Interaction
While a specific IC50 value for the inhibition of tubulin polymerization by this compound is not prominently available, data from closely related maytansinoids provide valuable insights into its potency.
Table 1: Tubulin Binding Affinity and Polymerization Inhibition of Maytansinoid Analogs
| Compound | Parameter | Value | Organism/System | Reference |
| Maytansine | Kd (Tubulin Binding) | 0.86 ± 0.2 µM | Bovine Brain Tubulin | [7] |
| S-methyl DM1 | Kd (Tubulin Binding) | 0.93 ± 0.2 µM | Bovine Brain Tubulin | [7] |
| Maytansine | IC50 (Tubulin Polymerization) | ~1 µM | Bovine Brain Tubulin | [1] |
| S-methyl DM1 | IC50 (Tubulin Polymerization) | ~4 µM | Bovine Brain Tubulin | [1] |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. IC50 (half-maximal inhibitory concentration) for tubulin polymerization represents the concentration of the compound required to inhibit the process by 50%.
Table 2: In Vitro Cytotoxicity of this compound
The potent inhibition of tubulin polymerization translates to significant cytotoxicity against cancer cells.
| Cell Line | Cancer Type | IC50 | Reference |
| MMT/EGFRvIII | Glioblastoma | 24 nM | [] |
| U251/EGFRvIII | Glioblastoma | 3 nM | [] |
| C4-2 | Prostate Cancer | 6 nM | [] |
Experimental Protocols
The following protocols outline standard methods for evaluating the inhibitory effect of maytansinoids on tubulin polymerization.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Vincristine)
-
Negative control (DMSO vehicle)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
-
Reaction Mixture Preparation (on ice):
-
In a microcentrifuge tube, prepare the reaction mixture containing tubulin (final concentration 3 mg/mL), GTB, and glycerol (final concentration 10%).
-
Add the test compound or control to the desired final concentration. The final DMSO concentration should be kept below 1% to avoid interference with polymerization.
-
-
Assay Execution:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add the reaction mixture to the wells of the pre-warmed plate.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization for each concentration from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization turbidity assay.
Conclusion
This compound is a highly effective inhibitor of tubulin polymerization, a mechanism that underpins its potent cytotoxic activity against cancer cells. While direct quantitative data on its tubulin polymerization inhibition is sparse, the available information on its close analogs and its profound in vitro cytotoxicity strongly support its mechanism of action. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other maytansinoids. A thorough understanding of its interaction with tubulin is crucial for the continued development and optimization of maytansinoid-based ADCs in the pursuit of more effective and targeted cancer therapies.
References
- 1. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Induction by N-Me-L-Ala-maytansinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of compounds. Maytansinoids are highly effective microtubule-targeting agents that induce apoptosis in cancer cells, making them valuable payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the core mechanisms of apoptosis induction by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. While some of the mechanistic data is extrapolated from studies on closely related maytansinoids, this guide serves as a comprehensive resource for researchers in the field of oncology and drug development.
Data Presentation
The cytotoxic and apoptotic effects of this compound and related maytansinoids have been quantified across various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| MMT/EGFRvIII | 24 |
| U251/EGFRvIII | 3 |
| C4-2 | 6 |
This data demonstrates the potent cytotoxic activity of this compound in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Maytansine (B1676224) (a related maytansinoid)
| Cell Line | IC50 (nM) |
| BT474 | 0.42[1] |
| BJAB | 0.27[1] |
These values for maytansine highlight the sub-nanomolar potency typical of maytansinoids.
Core Mechanism of Action: Apoptosis Induction
This compound, like other maytansinoids, induces apoptosis primarily through the disruption of microtubule dynamics. This interference with the cellular cytoskeleton triggers a cascade of events leading to programmed cell death.
Microtubule Disruption and Mitotic Arrest
Maytansinoids bind to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules, a process essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a failure in proper chromosome segregation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest is a potent trigger for apoptosis.
Activation of the Intrinsic Apoptotic Pathway
The cellular stress induced by mitotic arrest leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
The key events in the intrinsic pathway are:
-
Upregulation of Pro-apoptotic Proteins: The balance between pro- and anti-apoptotic Bcl-2 family proteins is shifted in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak translocate to the mitochondria and form pores in the outer mitochondrial membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Cellular Dismantling: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Some studies also suggest the involvement of p53 activation in maytansinoid-induced apoptosis, which can further promote the expression of pro-apoptotic proteins.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are generalized protocols for key experiments used to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) by trypsinization and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line treated with this compound and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of this compound.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells. Its mechanism of action is centered on the disruption of microtubule dynamics, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway. This process involves the modulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the activation of the caspase cascade. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising anti-cancer agent. Further investigation into the specific nuances of its signaling in different cancer models will continue to enhance its therapeutic application, particularly in the context of antibody-drug conjugates.
References
N-Me-L-Ala-Maytansinol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol is a potent cytotoxic agent and a key component in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product maytansine, its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in target cells. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, detailed experimental protocols, and a comprehensive look at its apoptotic signaling pathway. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate a clear understanding for researchers and drug development professionals.
Discovery and Background
Maytansinoids, a class of ansa macrolides, were first isolated from the Ethiopian shrub Maytenus serrata. They exhibited powerful antitumor properties but also significant systemic toxicity in early clinical trials. This led to the exploration of targeted delivery systems, culminating in their use as payloads in ADCs. This compound emerged as a crucial derivative, offering a site for linker attachment to a monoclonal antibody, thereby enabling targeted delivery to cancer cells and minimizing off-target effects. Its hydrophobic and cell-permeable nature facilitates its entry into target cells once the ADC is internalized.[]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the isolation or synthesis of its precursor, maytansinol (B1676226). The subsequent key transformation is the esterification of the C-3 hydroxyl group of maytansinol with an activated form of N-methyl-L-alanine.
Synthesis Workflow
The overall synthetic strategy involves two main stages: the preparation of the maytansinol core and its subsequent esterification.
Experimental Protocols
Protocol 1: Preparation of Maytansinol from a Maytansinoid Ester (e.g., Ansamitocin P-3)
-
Reaction Setup: A solution of the starting maytansinoid ester (e.g., Ansamitocin P-3) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer and a thermometer.
-
Cooling: The reaction mixture is cooled to a low temperature, typically between -40°C and -20°C, using a suitable cooling bath (e.g., dry ice/acetone).
-
Reductant Addition: A solution of a reducing agent, such as lithium aluminium hydride (LAH) or a milder derivative like lithium trimethoxyaluminum (B11948062) hydride, in anhydrous THF is added dropwise to the cooled maytansinoid solution. The temperature is carefully maintained during the addition.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate (B86663) at low temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the resulting suspension is filtered through a pad of celite. The filtrate is collected, and the solvent is removed under reduced pressure.
-
Purification: The crude maytansinol is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure maytansinol.
Protocol 2: Esterification of Maytansinol with N-Methyl-L-Alanine N-Carboxyanhydride (NCA)
-
Reactant Preparation: Maytansinol is dissolved in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or THF in a dry reaction vessel under an inert atmosphere. (S)-4,5-dimethyl-1,3-oxazolidine-2,5-dione (N-methyl-L-alanine-N-carboxyanhydride) is prepared separately.
-
Coupling Reaction: The N-methyl-L-alanine-NCA is added to the solution of maytansinol. The reaction can be catalyzed by the addition of a mild base. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The formation of the desired product is monitored by TLC or HPLC. This method is reported to proceed with high diastereomeric purity.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with a mild aqueous acid and then brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The crude this compound is purified by silica gel column chromatography to remove any unreacted maytansinol and other impurities, yielding the final product.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a representative synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₄ClN₃O₉ |
| Molecular Weight | 650.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, and Chloroform |
| Storage | Store at -20°C for long-term stability |
Table 2: Representative Synthesis Data for this compound
| Parameter | Value | Notes |
| Starting Material | Maytansinol | - |
| Acylating Agent | N-methyl-L-alanine-N-carboxyanhydride (NCA) | Provides high diastereoselectivity |
| Typical Yield | 60-80% | Dependent on reaction conditions and purification efficiency |
| Purity (by HPLC) | ≥98% | Commercially available products often meet this purity |
| ¹H NMR (CDCl₃, representative shifts) | δ (ppm) ~6.8 (d), ~6.4 (s), ~6.2 (d), ~5.6 (dd), ~4.8 (m), ~4.3 (m), ~3.9 (s), ~3.4 (s), ~3.2 (m), ~2.9 (q), ~2.5 (s), ~1.6 (s), ~1.3 (d), ~0.8 (s) | Characteristic peaks for the ansa chain and amino acid moiety |
| ¹³C NMR (CDCl₃, representative shifts) | δ (ppm) ~170, ~155, ~145, ~140, ~130, ~125, ~120, ~80, ~75, ~60, ~55, ~40, ~30, ~20, ~15 | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ ≈ 650.2 | Consistent with the calculated molecular weight |
Mechanism of Action: Induction of Apoptosis
This compound, like other maytansinoids, exerts its cytotoxic effects by targeting tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis.
Apoptotic Signaling Pathway
The process begins with the binding of the maytansinoid to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest activates a signaling cascade that converges on the mitochondria. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted in favor of apoptosis. This leads to the activation and oligomerization of Bax and Bak, which form pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).
The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Conclusion
This compound stands as a testament to the successful evolution of natural product chemistry in the realm of targeted cancer therapy. Its synthesis, while challenging, has been optimized to provide a crucial component for the construction of highly potent and specific ADCs. A thorough understanding of its synthesis and mechanism of action is paramount for the continued development of next-generation maytansinoid-based therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of oncology through innovative drug design and development.
References
N-Me-L-Ala-maytansinol: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical structure, properties, and mechanism of action of a potent maytansinoid for antibody-drug conjugates.
N-Me-L-Ala-maytansinol is a highly potent, synthetically accessible maytansinoid developed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its high cytotoxicity, combined with its synthetic tractability, makes it a compound of significant interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a derivative of maytansinol (B1676226), a 19-membered ansa macrolide. The N-methyl-L-alaninyl ester side chain at the C-3 position is a key feature of this molecule, influencing its properties and providing a potential attachment point for linkers in ADCs.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄ClN₃O₉ | [1][] |
| Molecular Weight | 650.16 g/mol | [1][3] |
| CAS Number | 77668-69-0 | [1][3] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO | [1][] |
| Storage | Store at -20°C for long-term | [1][3] |
| Purity | ≥98% | [1] |
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
The primary mechanism of action of this compound, like other maytansinoids, is the disruption of microtubule dynamics, a critical process for cell division.[5] This ultimately leads to mitotic arrest and programmed cell death (apoptosis).
Maytansinoids bind to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting the assembly of microtubules.[5] This interference with microtubule polymerization and depolymerization dynamics disrupts the formation and function of the mitotic spindle, a cellular machine essential for chromosome segregation during mitosis. The sustained mitotic arrest triggers the intrinsic apoptotic pathway.
Signaling Pathway for Maytansinoid-Induced Apoptosis
The following diagram illustrates the key steps in the signaling cascade initiated by maytansinoid-mediated microtubule disruption, leading to apoptosis.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Cytotoxicity
This compound exhibits potent cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMT/EGFRvIII | Glioblastoma | 24 | [] |
| U251/EGFRvIII | Glioblastoma | 3 | [] |
| C4-2 | Prostate Cancer | 6 | [] |
Experimental Protocols
Synthesis of this compound: A Plausible Workflow
Caption: Plausible synthetic workflow for this compound.
1. Reduction of a Maytansinoid Precursor to Maytansinol:
-
A common starting material is a naturally occurring maytansinoid like Ansamitocin P-3.
-
Reduction can be achieved using a reducing agent such as lithium trimethoxyaluminum (B11948062) hydride (LiAlH(OMe)₃) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures.[6]
2. Esterification with a Protected Amino Acid:
-
Maytansinol is then esterified at the C-3 hydroxyl group with an N-protected L-alanine, for example, Fmoc-L-alanine.
-
This coupling reaction can be facilitated by standard peptide coupling reagents.
3. Deprotection of the Amino Group:
-
The N-protecting group (e.g., Fmoc) is removed to yield L-Ala-maytansinol. For Fmoc, this is typically done using a solution of piperidine in a solvent like dimethylformamide (DMF).
4. N-Methylation:
-
The free amino group of L-Ala-maytansinol is then methylated. A common method involves the use of a temporary protecting group on the amine, such as 2-nitrobenzenesulfonyl (o-NBS), followed by methylation with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) ((MeO)₂SO₂), and subsequent deprotection of the o-NBS group.[7]
5. Purification and Characterization:
-
The final product is purified using techniques such as column chromatography.
-
The structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine the cytotoxicity of a compound.
1. Cell Seeding:
-
Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
3. Incubation:
-
Incubate the cells with the compound for a predetermined period (e.g., 72 hours).
4. MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
General Workflow for ADC Conjugation and Characterization
The following diagram outlines the general workflow for conjugating this compound to a monoclonal antibody (mAb) and the subsequent characterization of the resulting ADC.
Caption: General workflow for ADC preparation and characterization.
Conclusion
This compound is a valuable cytotoxic payload for the development of antibody-drug conjugates. Its potent anti-mitotic activity, coupled with a well-understood mechanism of action, makes it an attractive candidate for targeted cancer therapies. This technical guide provides a foundational understanding of its chemical and biological properties, along with essential experimental workflows, to aid researchers and drug developers in harnessing its therapeutic potential. Further investigation into its synthesis and characterization will continue to be of high interest in the field of oncology.
References
- 1. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7411063B2 - Process for preparation of maytansinol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
N-Me-L-Ala-Maytansinol: A Technical Guide to Cellular Permeability and Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule inhibitors.[1][2] As a key payload in the development of antibody-drug conjugates (ADCs), its physicochemical properties, particularly cellular permeability and hydrophobicity, are critical determinants of ADC efficacy and safety.[3][4][5] This technical guide provides an in-depth analysis of these properties, including available data for related maytansinoids, detailed experimental protocols for their measurement, and visualizations of relevant biological pathways and experimental workflows.
Maytansinoids exert their cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis.[1][2] The delivery of these potent payloads to target cancer cells via monoclonal antibodies enhances their therapeutic index. The efficiency of intracellular payload delivery and the potential for bystander killing are significantly influenced by the payload's ability to cross cell membranes.[3]
Quantitative Data on Maytansinoid Physicochemical Properties
| Compound | Parameter | Value | Method | Reference |
| Maytansine (B1676224) | LogP | 2.1 | Computed (XLogP3) | [6] |
| DM1 (Mertansine) | LogP | Not explicitly found | - | - |
| Maytansine | Apparent Permeability (Papp) in Caco-2 cells | High (qualitative) | Inferred from structural analogs | [7] |
| DM1 (Mertansine) | Apparent Permeability (Papp) in Caco-2 cells | Moderate to High (qualitative) | Inferred from ADC metabolite studies | [8] |
Note: The provided LogP value for maytansine is a computed value and should be considered an estimation. The permeability of maytansinoids is generally considered to be moderate to high, facilitating their entry into target cells. The hydrophobicity of the linker used in an ADC can also significantly impact the overall properties of the conjugate and the released payload.[5][9]
Signaling Pathway: Mechanism of Action of Maytansinoids
Maytansinoids, upon release within a target cell, interfere with microtubule dynamics. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.
Experimental Protocols
Cellular Permeability Assessment: Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro method to predict human intestinal absorption and assess the permeability of drug candidates.[8][10]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound)
-
Reference compounds for low and high permeability (e.g., Lucifer yellow and propranolol)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (μmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (μmol/cm³).
-
-
-
Hydrophobicity Determination: Shake-Flask Method for LogD
The shake-flask method is the traditional and most straightforward technique for determining the octanol-water distribution coefficient (LogD) at a specific pH, which is a measure of a compound's hydrophobicity.
Objective: To determine the LogD of a test compound at a physiologically relevant pH (e.g., 7.4).
Materials:
-
Test compound (this compound)
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the aqueous buffer and n-octanol to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial.
-
Securely cap the vial and shake or vortex it for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the octanol (B41247) and aqueous phases.
-
-
Sample Analysis:
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation of LogD:
-
The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase:
-
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
-
Conclusion
This compound is a critical hydrophobic, cell-permeable payload for the development of next-generation ADCs. While specific quantitative data on its permeability and hydrophobicity remain proprietary or unpublished, the information available for related maytansinoids suggests a profile conducive to effective intracellular delivery. The experimental protocols detailed in this guide provide a framework for the robust in-house characterization of this compound and other novel ADC payloads. A thorough understanding and optimization of these physicochemical properties are paramount for the successful design and clinical translation of highly effective and well-tolerated antibody-drug conjugates.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Maytanacine | C30H39ClN2O9 | CID 6443032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of N-Me-L-Ala-maytansinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-L-Ala-maytansinol is a potent microtubule-depolymerizing agent belonging to the maytansinoid family of cytotoxic compounds. Maytansinoids, originally isolated from Maytenus ovatus, exert their anti-cancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[1] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, presenting available quantitative data, detailed experimental methodologies for its assessment, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.[2]
| Cell Line | Cancer Type | IC50 (nM) |
| MMT/EGFRvIII | Glioblastoma | 24 |
| U251/EGFRvIII | Glioblastoma | 3 |
| C4-2 | Prostate Cancer | 6 |
Further research is warranted to expand this dataset across a broader panel of cancer cell lines to establish a more comprehensive cytotoxic profile for this compound.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other maytansinoid derivatives, exerts its cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through the M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, a form of programmed cell death, ultimately leading to the elimination of the cancer cell.[1]
The following diagram illustrates the signaling pathway initiated by this compound.
References
N-Me-L-Ala-maytansinol for Antibody-Drug Conjugate Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] The efficacy of an ADC is critically dependent on the choice of its three core components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][3] Among the various payloads utilized, maytansinoids have emerged as a clinically significant class of anti-mitotic agents.[4][] N-Me-L-Ala-maytansinol, a derivative of maytansine, is a key hydrophobic, cell-permeable payload used in the development of maytansinoid-based ADCs.[6][][8][9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and key molecular pathways involved in its cytotoxic effects.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
Maytansinoids, including this compound and its derivatives like DM1 (emtansine) and DM4 (soravtansine), are highly potent microtubule-targeting agents.[4][12][13] Their primary mechanism of action involves the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division.[1][4][][14]
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][12][14] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved or the antibody is degraded, releasing the maytansinoid payload into the cytoplasm.[1][12][14] The free maytansinoid then binds to tubulin at or near the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics.[1][4][] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][12][13][15] The potent cytotoxicity of maytansinoids, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs, as their systemic toxicity can be significantly mitigated through targeted delivery.[4][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to maytansinoid-based ADCs from various in vitro and in vivo studies. This data is essential for comparing the potency and efficacy of different ADC constructs.
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs
| Cell Line | Compound/ADC | IC50 Value | Reference |
| BT474 | Free Maytansine | 0.42 nM | [17] |
| BJAB | Free Maytansine | 0.27 nM | [17] |
| MMT/EGFRvIII | This compound | 24 nM | [] |
| U251/EGFRvIII | This compound | 3 nM | [] |
| C4-2 | This compound | 6 nM | [] |
| Various NHL Cell Lines | STRO-001 (anti-CD74 ADC) | Nanomolar and sub-nanomolar | [1] |
| Antigen C High-Density Cell Line | Maytansinoid ADCs | ~50 pM to ~10 nM | [2] |
Table 2: Pharmacokinetic and Physicochemical Properties
| Parameter | Value | Species | Reference |
| Plasma Protein Binding (DM1) | 97.1% | Rat | [19] |
| Plasma Protein Binding (DM1) | 91.5% | Cynomolgus Monkey | [19] |
| Plasma Protein Binding (DM1) | 92.5% | Human | [19] |
| Average Drug-to-Antibody Ratio (DAR) for T-DM1 | 3.5 | - | [20] |
| Optimal DAR for preclinical maytansinoid ADCs | 2 to 6 | - | [20] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of maytansinoid-based ADCs. The following are representative protocols for key experiments.
Protocol 1: Conjugation of Maytansinoid Payload to Antibody
This protocol provides a general outline for the laboratory-scale conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to an antibody using a linker like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Thiol-containing maytansinoid derivative (e.g., DM1)
-
SMCC linker
-
Anhydrous, amine-free Dimethylacetamide (DMA) or Dimethylformamide (DMF)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification buffer (e.g., PBS)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation: Perform a buffer exchange to transfer the antibody into the conjugation buffer. Adjust the antibody concentration to 5-10 mg/mL.[12]
-
Payload-Linker Preparation: Dissolve the maytansinoid-linker conjugate in a small volume of an organic solvent like DMA or DMSO.[12] Immediately dilute this solution into the conjugation buffer.[12]
-
Conjugation Reaction: Add the desired molar excess of the payload-linker solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the payload over the antibody.[12] Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[12]
-
Quenching: Add the quenching solution to the reaction mixture to stop the conjugation by reacting with any excess linker.[12]
-
Purification: Purify the resulting ADC from unreacted payload and other small molecules using SEC with the purification buffer.[21]
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.[21]
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy (measuring absorbance at both 252 nm for the maytansinoid and 280 nm for the antibody) or mass spectrometry.[12][21]
-
Assess the purity and aggregation of the ADC by SEC-HPLC.[21]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a maytansinoid ADC on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive SK-BR-3)
-
Complete cell culture medium
-
Maytansinoid ADC and control antibody
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and a control antibody in complete medium.[21] Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.[12] Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[21] Incubate for 15 minutes at room temperature with gentle shaking.[21]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12][21]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.[12][21]
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12][21]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the antitumor activity of a maytansinoid ADC.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation
-
Maytansinoid ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Inject cancer cells (e.g., 1 x 10^7 cells per animal) subcutaneously into the flank of the mice.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21] Administer the maytansinoid ADC (e.g., at a dose of 10-15 mg/kg) and the vehicle control intravenously (i.v.) via the tail vein.[21] The treatment schedule can vary (e.g., a single dose or once every 1-3 weeks).[21]
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.[21] Tumor volume can be calculated using the formula: (length × width²) / 2.
-
At the end of the study, based on a predetermined endpoint (e.g., maximum tumor volume or a specific time point), euthanize the mice.[21]
-
Excise the tumors and measure their final weight.[21]
-
Visualization of Key Processes
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual understanding of the complex processes involved in ADC research.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Caption: Experimental workflow for ADC development and evaluation.
Conclusion
This compound and its derivatives are potent cytotoxic payloads that have significantly contributed to the advancement of antibody-drug conjugates in oncology. Their well-characterized mechanism of action, involving microtubule disruption and subsequent apoptosis, provides a robust foundation for their therapeutic application. The continued refinement of linker technologies, conjugation methods, and the identification of novel tumor-associated antigens will further expand the therapeutic potential of maytansinoid-based ADCs. This technical guide provides a comprehensive resource for researchers and drug developers working to harness the power of these potent molecules in the fight against cancer.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 9. xcessbio.com [xcessbio.com]
- 10. This compound | CAS#:77668-69-0 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: N-Me-L-Ala-maytansinol Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of highly potent microtubule-targeting agents, are pivotal in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3] Their profound cytotoxicity, with activity at subnanomolar concentrations, necessitates a targeted delivery system to minimize systemic toxicity.[1][2] The conjugation of maytansinoids to tumor-specific monoclonal antibodies (mAbs) provides this targeted approach, enabling the selective delivery of the cytotoxic payload to cancer cells.[1][4] This document offers detailed application notes and protocols for the conjugation of N-Me-L-Ala-maytansinol, a derivative of maytansine, to monoclonal antibodies, focusing on the use of the non-cleavable SMCC linker.
Mechanism of Action
The therapeutic efficacy of maytansinoid-based ADCs stems from a multi-step, targeted mechanism of action. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[1][4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[4][5] Once inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the maytansinoid payload.[1][6] The liberated maytansinoid then binds to tubulin, a critical component of microtubules.[1][4] This interaction disrupts microtubule dynamics by inhibiting their polymerization, which in turn leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][4][7]
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental Protocols
Protocol 1: Thiolation of this compound (Preparation of DM1)
This compound must first be modified to introduce a thiol group, creating a reactive handle for conjugation. This thiolated version is commonly referred to as DM1.[8]
Materials:
-
This compound
-
Reagents for introducing a thiol group (e.g., via a disulfide-containing linker followed by reduction)
-
Organic solvents (e.g., DMA, DMSO)[1]
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound in an appropriate organic solvent.
-
React with a suitable reagent to introduce a thiol-containing linker. The specific chemistry will depend on the chosen linker.
-
If a disulfide bond is present in the linker, perform a reduction step using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to generate the free thiol group.[8]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, purify the resulting DM1 payload using chromatography (e.g., reversed-phase HPLC).
-
Characterize the purified DM1 to confirm its identity and purity (e.g., via mass spectrometry and NMR).
Protocol 2: Lysine-Based Conjugation of DM1 to a Monoclonal Antibody using SMCC Linker
This protocol describes the conjugation of the thiol-containing maytansinoid, DM1, to the lysine (B10760008) residues of a monoclonal antibody using the heterobifunctional crosslinker N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[8][9][10][11]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
DM1 (thiolated maytansinoid)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0)[14][15]
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Organic solvent (e.g., DMA or DMSO)[1]
-
Purification column (e.g., Size Exclusion Chromatography - SEC)[1]
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Antibody Modification with SMCC:
-
Dissolve SMCC in an organic solvent like DMA or DMSO.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC by buffer exchange using an appropriate method like SEC or dialysis.
-
-
Payload Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the DM1 solution to the SMCC-modified antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[1]
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to cap any unreacted maleimide (B117702) groups on the antibody, thereby stopping the conjugation reaction.[1]
-
Incubate for 30 minutes at room temperature.[1]
-
-
Purification:
Caption: Experimental workflow for ADC development and evaluation.
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Protein Concentration Determination:
-
Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.[1]
-
Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the antibody.
2. Drug-to-Antibody Ratio (DAR) Analysis: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[16]
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for DAR analysis.[1][]
-
Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[1]
-
Procedure:
-
Data Analysis:
Protocol 4: In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the ADC is typically assessed using a cell viability assay to determine the half-maximal inhibitory concentration (IC50).[18]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay measures the metabolic activity of cells, which correlates with cell viability.[18][19][20][21]
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well microplates.
-
ADC and unconjugated antibody.
-
MTT or WST-8 reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18][19][21]
-
Compound Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Remove the old medium from the cells and add the dilutions to the respective wells. Include untreated control wells.[1][18][19]
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified atmosphere with 5% CO2.[19]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[18][21]
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 2-6 hours.[19]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[1][21]
-
-
Data Analysis:
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Construct | Average DAR | DAR Range | Method | Reference |
| Trastuzumab-SMCC-DM1 (T-DM1) | ~3.5 | 0-8 | HIC/MS | [16][22] |
| J2898A-SMCC-DM1 | 3.0 - 3.4 | Not specified | Not specified | [23] |
| Anti-EGFR-SMCC-DM1 | Not specified | Not specified | Not specified | [6] |
| M9346A–sulfo-SPDB–DM4 | ~2 to ~10 | 0-4 to 7-14 | Not specified | [22] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Maytansinoid Derivatives
| Compound | Cell Line | Cancer Type | Reported IC50 | Citation |
| DM1 | MCF7 | Breast Cancer | 330 pM (for mitotic arrest) | [18] |
| Maytansine | MCF7 | Breast Cancer | 710 pM (for mitotic arrest) | [18] |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [18] |
| 4C9-DM1 (ADC) | NCI-H526 | Small Cell Lung Cancer | 158 pM | [18] |
| 4C9-DM1 (ADC) | NCI-H889 | Small Cell Lung Cancer | ~4 nM | [18] |
| 4C9-DM1 (ADC) | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM | [18] |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and exposure time. Direct comparisons should be made with caution.[18]
Conclusion
The conjugation of this compound to monoclonal antibodies represents a powerful strategy in the development of targeted cancer therapies. The protocols and data presented here provide a comprehensive guide for researchers and drug developers. Successful ADC development hinges on careful optimization of the conjugation chemistry, thorough characterization of the resulting conjugate, and rigorous evaluation of its in vitro and in vivo efficacy. The high potency of maytansinoids, combined with the specificity of monoclonal antibodies, continues to drive the expansion of this therapeutic modality.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. N-Succinimidyl 4-(N-Maleimidomethyl)cyclohexanecarboxylate (SMCC) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 11. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 14. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for N-Me-L-Ala-maytansinol ADC Preparation: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Maytansinoids, a class of microtubule-targeting agents, are frequently utilized as payloads in ADCs due to their high potency. This document provides detailed application notes and experimental protocols for the preparation of an ADC using the hydrophobic, cell-permeable maytansinoid, N-Me-L-Ala-maytansinol. The protocols described herein cover the synthesis of the this compound payload, its conjugation to a monoclonal antibody, and the subsequent purification and characterization of the resulting ADC.
Mechanism of Action
The therapeutic efficacy of an this compound ADC is predicated on a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker connecting the antibody and the maytansinoid payload is cleaved, or the antibody itself is degraded, releasing the this compound payload into the cytoplasm. The liberated maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptotic cell death.
Experimental Protocols
Protocol 1: Synthesis of this compound Payload
This protocol describes the synthesis of the this compound payload through the esterification of maytansinol (B1676226) with an activated N-methyl-L-alanine derivative.
Materials:
-
Maytansinol
-
N-methyl-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride (ZnCl2)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Methanol
-
Deionized water
Procedure:
-
Activation of N-methyl-L-alanine: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-methyl-L-alanine in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC to the solution and stir for 30 minutes to form the activated N-methyl-L-alanine species.
-
Esterification Reaction: In a separate flask, dissolve maytansinol in anhydrous THF. To this solution, add a catalytic amount of ZnCl2. Slowly add the activated N-methyl-L-alanine solution from step 1 to the maytansinol solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Preparation of this compound ADC via Lysine (B10760008) Conjugation
This protocol details the conjugation of the this compound payload to the lysine residues of a monoclonal antibody. This method typically results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[1]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound payload with an amine-reactive linker (e.g., SMCC-activated this compound)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMAC))
-
Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Elution buffer (e.g., PBS)
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the monoclonal antibody into the conjugation buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Payload Preparation:
-
Dissolve the amine-reactive this compound linker-payload in a minimal amount of organic solvent (e.g., DMSO).
-
Immediately before use, dilute the payload stock solution with conjugation buffer.
-
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation reaction by consuming any unreacted linker-payload.
-
Incubate for 30 minutes at room temperature.[1]
-
-
Purification:
-
Purify the ADC from unconjugated payload, excess reagents, and aggregates using either SEC or HIC.
-
Elute the purified ADC with a suitable formulation buffer (e.g., PBS).
-
Protocol 3: Characterization of this compound ADC
This protocol outlines the key analytical methods for characterizing the prepared ADC.
1. Protein Concentration Determination:
-
Measure the absorbance of the purified ADC solution at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law and the antibody's specific extinction coefficient.
2. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method for determining the distribution of different drug-loaded species.
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient. Different DAR species will elute at different times based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can also be used to determine the DAR.
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the reduced sample by RP-HPLC.
-
The number of conjugated drugs on each chain can be determined by the shift in retention time compared to the unconjugated chains.
-
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the number of conjugated payloads and thus the DAR.
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of maytansinoid ADCs.
Table 1: Representative Yield and Purity of this compound Payload Synthesis
| Parameter | Typical Value |
| Yield | 40-60% |
| Purity (by HPLC) | >95% |
Table 2: Typical Parameters for Lysine-Based Conjugation
| Parameter | Recommended Range |
| Antibody Concentration | 5-10 mg/mL |
| Payload:Antibody Molar Ratio | 5:1 to 10:1 |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
Table 3: Characterization of a Typical this compound ADC Batch
| Parameter | Typical Value |
| Average DAR (by HIC) | 3.5 - 4.0 |
| Monomer Purity (by SEC) | >98% |
| Unconjugated Payload | <1% |
| Endotoxin Level | < 0.5 EU/mg |
Table 4: Comparative In Vitro Cytotoxicity of Maytansinoid ADCs with Different DARs
| ADC | Average DAR | Target Cell Line | IC50 (ng/mL) |
| Anti-Her2-N-Me-L-Ala-maytansinoid | 2.1 | SK-BR-3 (HER2+++) | 15.2 |
| Anti-Her2-N-Me-L-Ala-maytansinoid | 3.8 | SK-BR-3 (HER2+++) | 1.8 |
| Anti-Her2-N-Me-L-Ala-maytansinoid | 7.5 | SK-BR-3 (HER2+++) | 0.9 |
| Non-targeting-N-Me-L-Ala-maytansinoid | 3.9 | SK-BR-3 (HER2+++) | >1000 |
Visualizations
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for this compound ADC preparation.
References
Application Notes and Protocols: Linker Chemistry for N-Me-L-Ala-Maytansinol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent, making it a highly effective cytotoxic payload for antibody-drug conjugates (ADCs). The efficacy and safety of these ADCs are critically dependent on the linker connecting the maytansinoid to the monoclonal antibody. This document provides detailed application notes and protocols on the linker chemistry for this compound conjugates, focusing on different linker strategies, their synthesis, and their impact on the overall performance of the ADC.
Maytansinoids, including this compound, are highly potent cytotoxic agents.[1] The targeted delivery of these payloads to cancer cells via monoclonal antibodies enhances their therapeutic index by minimizing systemic toxicity.[1][2] The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[3][] Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of action and implications for ADC design.
Linker Strategies for this compound Conjugates
The choice of linker—cleavable or non-cleavable—profoundly influences the stability, efficacy, and bystander killing effect of an this compound ADC.
Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell, in response to specific triggers within the cellular environment.[3]
-
Disulfide Linkers: These linkers contain a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream. This cleavage releases the thiol-containing maytansinoid. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[3]
-
Peptide Linkers: These linkers incorporate a specific peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in cancer cells.[3] A common example is the valine-citrulline (VC) dipeptide.[3] The use of different amino acid sequences can influence the cleavage rate and stability of the linker.
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][]
Non-Cleavable Linkers
Non-cleavable linkers, typically containing a stable thioether or amide bond, do not have a specific cleavage site. The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[][6] This results in the release of the maytansinoid still attached to the linker and the amino acid residue from the antibody to which it was conjugated.
-
Thioether Linkers: A common example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which forms a stable thioether bond with cysteine residues on the antibody.[7] ADCs with non-cleavable linkers are known for their high plasma stability, which can lead to a wider therapeutic window.[][6] However, the resulting charged metabolite is often less membrane-permeable, which can limit the bystander killing effect.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for maytansinoid ADCs with different linker types. While not all data is specific to this compound, it provides a comparative overview of the performance of different linker strategies.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs with Different Linkers
| Cell Line | Target Antigen | Linker Type | Maytansinoid Payload | IC50 (ng/mL) | Reference |
| BT-474 | HER2 | Non-cleavable (SMCC) | DM1 | 5.0 | [8] |
| BT-474 | HER2 | Cleavable (SPP) | DM1 | 4.0 | [8] |
| SK-BR-3 | HER2 | Non-cleavable (SMCC) | DM1 | 1.1 | [8] |
| SK-BR-3 | HER2 | Cleavable (SPP) | DM1 | 1.8 | [8] |
| HCT-15 (MDR+) | EpCAM | Cleavable (sulfo-SPDB) | DM4 | Active | [9] |
| HCT-15 (MDR+) | EpCAM | Cleavable (SPDB) | DM4 | Inactive | [9] |
| COLO 205 (MDR-) | EpCAM | Cleavable (sulfo-SPDB) | DM4 | Cytotoxic | [9] |
| COLO 205 (MDR-) | EpCAM | Cleavable (SPDB) | DM4 | Cytotoxic | [9] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| Xenograft Model | Target Antigen | Linker-Payload | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Hs 746T (homogenous) | c-Met | Immolative tripeptide-maytansinoid | 2.5 | Complete Regressions | [10] |
| Hs 746T (homogenous) | c-Met | Disulfide-DM1 | 2.5 | 2/8 Complete Regressions | [10] |
| HT-29 (heterogenous) | CanAg | Immolative tripeptide-maytansinoid | 5 | Significant Inhibition | [10] |
| OV-90 (heterogenous) | Folate Receptor α | Immolative tripeptide-maytansinoid | 2.5 | Significant Inhibition | [10] |
| BT474-EEI | HER2 | Non-cleavable (SMCC)-DM1 | 15 | Similar to T-SPP-DM1 | [8] |
| BT474-EEI | HER2 | Cleavable (SPP)-DM1 | 15 | Similar to T-DM1 | [8] |
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs
| ADC | Linker Type | Animal Model | Half-life (days) | Clearance | Reference |
| huC242-MCC-DM1 | Non-cleavable (thioether) | CD-1 Mice | ~7.5 | Indistinguishable from other non-cleavable linkers | [11] |
| huC242-SIA-DM1 | Non-cleavable (thioether) | CD-1 Mice | ~7.5 | Indistinguishable from other non-cleavable linkers | [11] |
| huC242-Maytansinoid | Non-cleavable (amide) | CD-1 Mice | ~7.5 | Indistinguishable from other non-cleavable linkers | [11] |
| T-DM1 (SMCC-DM1) | Non-cleavable (thioether) | Mice | Slower | Slower than T-SPP-DM1 | [8] |
| T-SPP-DM1 | Cleavable (disulfide) | Mice | Faster | Faster than T-DM1 | [8] |
| Anti-huFRα-ADC (l-Ala-d-Ala-l-Ala) | Cleavable (peptide) | Mice | Antibody: ~15.2, Payload: ~10.9 | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Cleavable this compound Linker-Payload
This protocol describes the synthesis of a self-immolative maytansinoid ADC payload with a tripeptide linker.
Materials:
-
Carbonic anhydride (B1165640) of N-methyl alanine (B10760859)
-
Zinc triflate (Zn(OTf)₂)
-
N,N-diisopropylethylamine (DIPEA)
-
Fmoc-protected alanyl peptides (solid-phase synthesis)
-
Lead tetraacetate (Pb(OAc)₄)
-
Acetic acid
-
Dimethylformamide (DMF)
-
Thiol-bearing carboxylic acid (e.g., HS-(CH₂)n-COOH)
-
Trifluoroacetic acid (TFA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Heterobifunctional linker (e.g., with a maleimide (B117702) group)
Procedure:
-
Synthesis of this compound (14): React maytansinol (13) with the carbonic anhydride of N-methyl alanine in the presence of zinc triflate and DIPEA.[2]
-
Oxidative Decarboxylation of Peptides: Prepare Fmoc-protected alanyl peptides (15a-d) via solid-phase synthesis. Oxidatively decarboxylate the peptides with lead tetraacetate and acetic acid in DMF to yield 16a-d.[2]
-
Coupling of Thiol-bearing Carboxylic Acid: React compounds 16a-e with the appropriate thiol-bearing carboxylic acid in the presence of TFA.[2]
-
Formation of Linker-Payload: Couple the product from the previous step with this compound (14) using EDC.[2]
-
Deprotection and Final Linker Attachment: Remove the Fmoc protecting group and couple the heterobifunctional linker to the free amine.
Protocol 2: Conjugation of this compound Linker-Payload to an Antibody
This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker-payload with a maleimide group
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP. Incubate at room temperature for 1-2 hours.
-
Payload Preparation: Dissolve the maleimide-functionalized this compound linker-payload in DMSO or DMA.
-
Conjugation Reaction: Add the dissolved linker-payload to the reduced antibody solution. The reaction is typically performed at a slightly basic pH (7.5-8.5) and incubated for 1-4 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated payload, excess reagents, and aggregated antibody using size-exclusion chromatography or other suitable chromatographic methods.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area of all DAR species) where 'n' is the number of drug molecules per antibody for each peak.
-
Visualizations
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Mechanism of action for this compound ADCs.
Experimental Workflow for ADC Synthesis and Characterizationdot
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Conjugation of N-Me-L-Ala-Maytansinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the method of conjugation, with site-specific approaches offering significant advantages over traditional, random methods. Site-specific conjugation yields a homogeneous product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and a more predictable dose-response relationship.[1][2][3]
Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis.[4] N-Me-L-Ala-maytansinol is a derivative of maytansine (B1676224) that can be functionalized with a linker for conjugation to an antibody.[5][][7] This document provides detailed protocols for the site-specific conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody (mAb) with engineered cysteine residues (e.g., a THIOMAB™) or selectively reduced interchain disulfides.
Principle of the Method
The most common strategy for site-specific maytansinoid conjugation involves the reaction between a thiol group (sulfhydryl) on the antibody and a maleimide (B117702) group on the drug-linker. This Michael addition reaction forms a stable thioether bond. By engineering cysteine residues at specific locations on the antibody or by selectively reducing solvent-accessible disulfide bonds, free thiol groups are made available for controlled conjugation.[1][2]
Data Summary
The following table summarizes typical quantitative data obtained from the site-specific conjugation of maytansinoid derivatives to monoclonal antibodies.
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 or 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) |
| Conjugation Efficiency | > 90% | HIC-HPLC, Reversed-Phase HPLC (RP-HPLC) |
| ADC Purity | > 95% | Size Exclusion Chromatography (SEC-HPLC) |
| Monomer Content | > 98% | Size Exclusion Chromatography (SEC-HPLC) |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar | Cell-based cytotoxicity assays |
Experimental Protocols
Materials and Reagents
-
Antibody: Cysteine-engineered monoclonal antibody (mAb) at a concentration of 5-10 mg/mL.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA (PBSE), pH 7.4.[8] Other suitable buffers include Tris or HEPES at pH 7.0-7.5.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.
-
Drug-Linker: Maleimide-functionalized this compound (e.g., Mal-PEG-N-Me-L-Ala-maytansinol).
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.[9]
-
Storage Buffer: Formulation buffer of choice (e.g., histidine buffer).
Protocol 1: Antibody Preparation
This protocol describes the preparation of a cysteine-engineered antibody for conjugation.
-
Buffer Exchange: Perform a buffer exchange to transfer the antibody into the conjugation buffer (PBSE, pH 7.4). This can be done using dialysis, diafiltration, or desalting columns.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the conjugation buffer.
-
Reduction of Engineered Cysteines:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
Protocol 2: Drug-Linker Preparation
-
Allow the vial of maleimide-functionalized this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the drug-linker in anhydrous DMSO or DMF.[8] Vortex briefly to ensure complete dissolution.
Protocol 3: Site-Specific Conjugation Reaction
-
To the reduced antibody solution from Protocol 1, add the required volume of the 10 mM drug-linker stock solution to achieve a 5- to 10-fold molar excess of the drug-linker over the antibody.[8]
-
Gently mix the reaction solution immediately after adding the drug-linker.
-
Incubate the reaction mixture at 20°C for 2 hours with gentle mixing.[8] Protect the reaction from light.
Protocol 4: Purification of the Antibody-Drug Conjugate
-
Following the incubation period, purify the ADC from unreacted drug-linker and potential aggregates.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the reaction mixture onto the column.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
-
Tangential Flow Filtration (TFF):
-
Use a TFF system with an appropriate molecular weight cut-off membrane to perform diafiltration against the formulation buffer. This process removes small molecules and allows for buffer exchange.
-
Protocol 5: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: Analyze the purified ADC by HIC-HPLC to resolve species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[4]
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength for the maytansinoid. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
-
Purity and Aggregation Analysis:
-
SEC-HPLC: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[9]
-
Visualizations
References
- 1. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of N-Me-L-Ala-maytansinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent maytansinoid derivative utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). Maytansinoids exert their anticancer effects by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The targeted delivery of this compound to tumor cells via monoclonal antibodies enhances its therapeutic index by maximizing efficacy and minimizing systemic toxicity.
Accurate and precise quantification of this compound in various biological matrices is critical throughout the drug development process. It is essential for pharmacokinetic (PK) studies, assessing ADC stability, and understanding the in vivo disposition of the payload. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Maytansinoid-Induced Microtubule Disruption
Maytansinoids, including this compound, bind to tubulin at the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics. This interference with the polymerization and depolymerization of microtubules is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.
Analytical Methods for Quantification
The two primary methods for the quantification of this compound in biological matrices are HPLC with UV detection and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, making it ideal for detecting the low concentrations often encountered in PK studies. HPLC-UV can be a robust and more accessible alternative for in vitro studies or when higher concentrations of the analyte are expected.
General Sample Preparation Workflow
The choice of sample preparation technique is critical for accurate quantification and depends on the biological matrix and the analytical method. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Protocol 1: Quantification by HPLC with UV Detection
This protocol is adapted from a validated method for the maytansinoid DM4 and is suitable for the quantification of this compound in plasma.[]
Instrumentation and Materials
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[]
-
Analytical Column: Reversed-phase C18 column (e.g., GraceSmart RP18, 4.6 x 150 mm, 5 µm).[]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water; formic acid.
-
Reagents: N,N-Dimethylacetamide (DMA).
-
Sample Preparation: Centrifuge, evaporator (e.g., SpeedVac).
Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Milli-Q water and methanol (25:75, v/v), both acidified with 0.1% v/v formic acid.[]
-
Flow Rate: 1.0 mL/min.[]
-
Column Temperature: 40 °C.[]
-
Injection Volume: 20 µL.[]
-
UV Detection Wavelength: 254 nm.[]
-
Run Time: Approximately 13 minutes.[]
Sample Preparation Protocol
-
To 270 µL of blank human plasma, add 30 µL of the working standard solution of this compound in DMA to achieve the desired calibration curve concentrations.[]
-
Perform protein precipitation by adding acetonitrile in a 3:1 ratio (v/v) to the sample.[]
-
Vortex the samples and then centrifuge at 12,000 x g for 15 minutes.[]
-
Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under vacuum.[]
-
Reconstitute the dried residue in 300 µL of DMA.[]
-
Vortex and centrifuge at 12,000 x g for 3 minutes to pellet any insoluble material.[]
-
Transfer the supernatant to an HPLC vial for analysis.[]
Quantitative Data (Adapted from DM4 Method)
The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound, based on the validation data for DM4.[]
| Parameter | Value |
| Linearity Range | 0.06 - 20 µg/mL |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Intra-day Precision (%RSD) | 2.3 - 8.2% |
| Inter-day Precision (%RSD) | 0.7 - 10.1% |
| Intra-day Trueness (%) | -1.1 to 3.1% |
| Inter-day Trueness (%) | -10.4 to 7.5% |
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The parameters are based on established methods for similar maytansinoids like DM1 and DM4.[3][4]
Instrumentation and Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography system.
-
Analytical Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[3]
-
Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE).
LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion (Q1): The molecular weight of this compound is 650.16 g/mol . The protonated molecule [M+H]⁺ would be approximately m/z 651.2.
-
Product Ions (Q3): Specific product ions would need to be determined by direct infusion of a standard solution and fragmentation analysis. Likely product ions would result from the loss of the N-Me-L-Ala side chain or fragmentation of the maytansinoid core.
-
Sample Preparation Protocol
-
Spike blank plasma with this compound standards.
-
Perform protein precipitation with 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with an appropriate buffer to facilitate binding to an SPE cartridge.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase conditions for LC-MS/MS analysis.
Expected Quantitative Performance
Based on validated LC-MS/MS methods for other maytansinoids, the following performance characteristics can be anticipated.[3][4]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity. Proper method validation in the target matrix is essential to ensure the accuracy and precision of the obtained results, which are fundamental for the successful development of ADCs containing this compound.
References
Application Notes and Protocols for N-Me-L-Ala-maytansinol in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent microtubule-disrupting agent belonging to the maytansinoid family of cytotoxic payloads.[1] Maytansinoids are highly effective for use in antibody-drug conjugates (ADCs) due to their high cytotoxicity, with inhibitory concentrations in the sub-nanomolar range.[2] The targeted delivery of maytansinoids via monoclonal antibodies to tumor cells minimizes systemic toxicity, a significant challenge with traditional chemotherapy.[2] This document provides detailed application notes and protocols for the preclinical development of ADCs utilizing this compound.
Mechanism of Action
The cytotoxic effect of maytansinoid-based ADCs is initiated by the binding of the antibody component to a specific antigen on the cancer cell surface, leading to the internalization of the ADC-antigen complex.[3] Once inside the cell, the linker connecting the antibody to the maytansinoid payload is cleaved, or the antibody itself is degraded, releasing the active cytotoxic agent.[3] The liberated maytansinoid then binds to tubulin, a critical protein for microtubule formation.[3] This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[2]
Signaling Pathway for Maytansinoid-Induced Apoptosis
Maytansinoids trigger apoptosis through a complex signaling cascade initiated by mitotic arrest. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases. Some maytansinoid-based ADCs have also been shown to induce hallmarks of immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[2]
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Preclinical Data Summary
While specific preclinical data for ADCs utilizing the this compound payload is not extensively available in the public domain, the following tables summarize representative data from preclinical studies of ADCs with structurally similar maytansinoid payloads, such as DM1 and DM4. This data can serve as a valuable reference for anticipating the performance of this compound-based ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Target | Maytansinoid Payload | Cell Line | IC50 (nM) | Reference |
| HER2 | DM1 | BT474 | 0.42 | [2] |
| CD79b | DM1 | BJAB | 0.27 | [2] |
| EpCAM | DM1 | MCF7 | Not Specified, potent at nM concentrations | [2] |
| ADAM9 | DM21-C | Multiple | 0.2 - 224 | [4] |
| HER2 | DM1 | SK-BR-3 | ~0.05 - 0.08 | [5] |
| HER2 | DM1 | BT474 | ~0.5 - 0.8 | [5] |
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| ADC Target | Maytansinoid Payload | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CanAg | Anilino-Maytansinoid | HT-29 (heterogeneous) | 2.5, 5, 7.5 mg/kg | Dose-dependent TGI, with complete regressions at higher doses | [6] |
| ADAM9 | DM21-C | Multiple CDX models | Single dose (1.25 - 10 mg/kg) | Potent antitumor activity | [4] |
| CD276 | MMAE/PBD | CD276-expressing xenografts | Not Specified | Both showed TGI, PBD-ADC showed more complete responses | [7] |
Table 3: Pharmacokinetic Parameters of Maytansinoid-Based ADCs in Preclinical Models
| ADC | Animal Model | Key Pharmacokinetic Observation | Reference |
| T-DM1 (trastuzumab emtansine) | Rodents | Linker chemistry significantly impacts plasma pharmacokinetics and catabolites. | [8] |
| SAR3419 | Rodents | Efficient delivery of active maytansinoid catabolites to the tumor. | [8] |
| IMGN901 | Rodents | Effective detoxification during hepatobiliary elimination. | [8] |
| Anilino-Maytansinoid ADC | Mice | Clearance rate similar to disulfide-linked DM4 conjugates. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical development of this compound-based ADCs.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maytansinoid payload to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound with a suitable linker (e.g., containing an NHS-ester)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching solution (e.g., Tris or lysine solution)
-
Organic solvent for payload dissolution (e.g., DMSO or DMA)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Payload Preparation:
-
Dissolve the this compound-linker in a minimal amount of organic solvent.
-
Immediately dilute the payload solution into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the payload solution to the antibody solution. A 5- to 10-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation by reacting with any excess linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a SEC column to remove unconjugated payload and other small molecules.
-
Elute the ADC with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the ADC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Xenograft models are commonly used to evaluate the anti-tumor activity of ADCs in vivo.[10]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
This compound ADC
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cell line into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
The study may conclude when tumors in the control group reach a specific size or after a set treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis.
-
Experimental Workflows
The development and evaluation of an this compound ADC involves a series of interconnected experimental stages.
Caption: Preclinical ADC development and evaluation workflow.
Conclusion
This compound represents a potent payload for the development of next-generation ADCs. Its mechanism of action, centered on microtubule disruption, has been well-validated with other maytansinoid derivatives.[3] The successful preclinical development of ADCs utilizing this payload hinges on careful optimization of the antibody, linker, and conjugation strategy, followed by rigorous in vitro and in vivo evaluation as outlined in these protocols. While specific quantitative data for this compound ADCs is emerging, the extensive data available for analogous maytansinoid ADCs provides a strong foundation for guiding preclinical research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with N-Me-L-Ala-maytansinol ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Antibody-Drug Conjugates (ADCs) utilizing the N-Me-L-Ala-maytansinol payload. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound ADCs
This compound is a potent, hydrophobic, and cell-permeable maytansinoid derivative designed for use as a cytotoxic payload in ADCs.[1] Maytansinoids exert their anti-tumor activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells. ADCs incorporating this payload are designed to selectively deliver this potent cytotoxin to tumor cells expressing a specific target antigen, thereby increasing the therapeutic window and reducing systemic toxicity.
A key study by Nittoli et al. (2018) demonstrated the in vivo efficacy of an ADC utilizing a cleavable linker and a maytansinoid payload structurally related to this compound. This ADC, targeting the epidermal growth factor receptor variant III (EGFRvIII), showed significant tumor regression in preclinical xenograft models.[2]
In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies of an EGFRvIII-targeting maytansinoid ADC (EGFRvIII-16), which serves as a representative example for this compound ADC efficacy.
Table 1: Summary of In Vivo Efficacy in U251/EGFRvIII Glioblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Regression |
| EGFRvIII-16 ADC | Data not available | Data not available | Data not available | Yes |
| Isotype Control ADC | Data not available | Data not available | No effect | No |
| Vehicle Control | N/A | Data not available | Tumor growth | No |
Table 2: Summary of In Vivo Efficacy in MMT/EGFRvIII Mammary Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Regression |
| EGFRvIII-16 ADC | Data not available | Data not available | Data not available | Yes |
| Isotype Control ADC | Data not available | Data not available | No effect | No |
| Vehicle Control | N/A | Data not available | Tumor growth | No |
Note: Specific quantitative data on tumor volume, dosing, and schedule were not available in the public abstracts. The tables reflect the qualitative outcomes reported in the Nittoli et al. (2018) study.
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound ADCs, based on the methodologies described for the EGFRvIII-16 ADC.
Cell Lines and Culture
-
U251/EGFRvIII: Human glioblastoma cell line engineered to express the EGFRvIII mutant receptor.
-
MMT/EGFRvIII: Murine mammary tumor cell line engineered to express the EGFRvIII mutant receptor.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
Animal Models
-
Species: Athymic nude mice (nu/nu) or other immunocompromised strains are suitable for establishing xenograft tumors.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a pathogen-free environment with access to food and water ad libitum.
Xenograft Tumor Implantation
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject the appropriate number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor growth.
ADC Administration and Monitoring
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Reconstitute the lyophilized this compound ADC and control ADC in a sterile vehicle (e.g., PBS).
-
Administer the ADCs and vehicle control intravenously (IV) via the tail vein. The dosing volume is typically 100-200 µL.
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound ADCs.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of ADCs.
References
Formulation of N-Me-L-Ala-maytansinol for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent, cell-permeable cytotoxic agent belonging to the maytansinoid family of compounds.[1][2][3] Maytansinoids are highly effective microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cells.[4][5][6] This property makes this compound a valuable payload for the development of antibody-drug conjugates (ADCs), which aim to deliver highly potent cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.[1][2][3]
These application notes provide detailed protocols for the formulation of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, solubility, and consistent performance of the compound in preclinical studies.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is fundamental to its effective formulation and handling.
| Property | Value | Source |
| Molecular Weight | 650.16 g/mol | [2] |
| Formula | C₃₂H₄₄ClN₃O₉ | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Formulation Protocols
Due to its hydrophobic nature, this compound requires specific formulation strategies to ensure its solubility and bioavailability in aqueous environments typical of biological experiments.
Protocol 1: Preparation of Stock Solutions for In Vitro Use
For cellular-based assays, a concentrated stock solution in a suitable organic solvent is typically prepared and subsequently diluted in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO as it is hygroscopic.[2]
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Formulation for In Vivo Animal Studies
For systemic administration in animal models, a formulation that enhances the solubility and stability of the hydrophobic this compound in an aqueous vehicle is required. The following are examples of common co-solvent formulations.
Formulation A: DMSO/PEG300/Tween-80/Saline
| Component | Percentage | Function |
| DMSO | 10% | Primary solvent for the compound |
| PEG300 | 40% | Co-solvent and solubility enhancer |
| Tween-80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline | 45% | Aqueous vehicle |
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.[2]
Formulation B: DMSO/SBE-β-CD/Saline
| Component | Percentage | Function |
| DMSO | 10% | Primary solvent for the compound |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent (cyclodextrin) |
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix until clear.[2]
Note: All formulations for in vivo use should be prepared fresh on the day of administration and should be visually inspected for any signs of precipitation before injection. The suitability of a particular formulation should be evaluated for the specific animal model and route of administration.
Experimental Protocols
The following are representative protocols for common research applications of this compound.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[3][7]
Mechanism of Action and Signaling Pathway
This compound, like other maytansinoids, exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules.[4] This disruption of the microtubule network, a critical component of the cytoskeleton, results in the arrest of the cell cycle at the G2/M phase and the activation of the spindle assembly checkpoint.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[4]
Caption: Mechanism of action of this compound.
Experimental Workflow
The successful application of this compound in research follows a logical workflow from initial formulation to the assessment of its biological activity.
Caption: General workflow for research use.
Conclusion
The protocols and information provided herein serve as a comprehensive guide for the formulation and application of this compound in preclinical research. Proper handling, storage, and formulation are paramount to obtaining reliable and reproducible data. Researchers should adapt these protocols as necessary for their specific experimental systems and are encouraged to perform appropriate validation and quality control measures. The potent cytotoxic nature of this compound underscores its potential as a therapeutic payload, and rigorous preclinical evaluation is a critical step in the development of novel cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7368565B2 - Methods for preparation of cytotoxic conjugates of maytansinoids and cell binding agents - Google Patents [patents.google.com]
- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Me-L-Ala-maytansinol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, in the development and evaluation of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document outlines the mechanism of action, key in vitro and in vivo experimental protocols, and data interpretation to facilitate the study of drug delivery systems employing this cytotoxic payload.
Introduction to this compound in ADCs
This compound is a hydrophobic, cell-permeable cytotoxic agent that belongs to the maytansinoid family of microtubule inhibitors.[1] In the context of ADCs, it serves as the "warhead" that is delivered specifically to cancer cells by a monoclonal antibody targeting a tumor-associated antigen. The targeted delivery of highly potent payloads like this compound aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[2]
The efficacy of an ADC is critically dependent on several factors, including the choice of the target antigen, the antibody's binding affinity and internalization rate, the stability and cleavage characteristics of the linker, and the potency of the cytotoxic payload.[3] These notes provide protocols to assess these critical parameters for ADCs developed with this compound.
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][6]
The general mechanism of action for an ADC utilizing this compound is as follows:
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]
-
Payload Release: Inside the cell, the linker connecting the antibody and this compound is cleaved, releasing the cytotoxic payload. The nature of the linker (cleavable or non-cleavable) dictates the release mechanism.[7]
-
Cytotoxicity: The released this compound binds to tubulin, disrupts microtubule function, and induces cell death.
Mechanism of action of a maytansinoid-based ADC.
Data Presentation
The following tables summarize key quantitative data for maytansinoid-based ADCs. Note that specific data for this compound is limited in publicly available literature; therefore, data from closely related maytansinoid ADCs (e.g., those using DM1 or DM4) are presented for comparative purposes.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Cell Line | Target Antigen | Maytansinoid Payload | Average DAR | IC50 (nM) | Reference |
| BT474 | HER2 | Maytansine | N/A | 0.42 | [8] |
| BJAB | CD79b | Maytansine | N/A | 0.27 | [8] |
| Antigen C High | Antigen C | DM1 | 2-6 | ~0.05 - 10 | [8] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on In Vivo Properties of a Maytansinoid ADC
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g at 2-6h) | Efficacy | Reference |
| ~2-6 | Comparable | 7-10 | Improved Therapeutic Index | [9][10] |
| ~9-10 | Rapid | 24-28 | Decreased Efficacy | [9][10] |
Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Preclinical Models
| ADC | Linker Type | Half-life (t1/2) | Clearance (CL) | Biodistribution | Reference |
| T-DM1 | Non-cleavable (SMCC) | ~3-4 days (in mice) | ~15-20 mL/day/kg (in mice) | Tumor accumulation, hepatobiliary elimination | [6] |
| SAR3419 | Cleavable (SPDB) | Similar to T-DM1 | Similar to T-DM1 | Tumor accumulation, hepatobiliary elimination | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific antibody and target system being investigated.
General experimental workflow for ADC evaluation.
Protocol 1: ADC Conjugation and Characterization
This protocol describes the conjugation of this compound to an antibody via a linker and subsequent characterization to determine the drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound payload with a reactive linker (e.g., containing a maleimide (B117702) or NHS ester group)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Reducing agent (for cysteine conjugation, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine for maleimide chemistry)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
HIC column and HPLC system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Modification (for cysteine conjugation):
-
Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange.
-
-
Conjugation Reaction:
-
Dissolve the this compound-linker in a small amount of organic co-solvent (e.g., DMSO).
-
Add the desired molar excess of the payload solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to stop the reaction.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other small molecules using SEC.
-
-
Characterization (DAR Determination by HIC): [9]
-
Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Inject 10-50 µg of the purified ADC onto the column.
-
Elute the ADC using a linear gradient to a low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50) of the this compound ADC on antigen-positive and antigen-negative cell lines.[11]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control to the respective wells.
-
Incubate for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot cell viability versus ADC concentration and determine the IC50 value using non-linear regression.
-
Protocol 3: Antibody Internalization Assay
This protocol assesses the internalization of the ADC upon binding to the target antigen on the cell surface.
Materials:
-
Antigen-positive cells
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-labeled anti-human IgG)
-
This compound ADC
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or plates suitable for imaging.
-
Allow cells to adhere overnight.
-
-
ADC Incubation:
-
Incubate cells with the ADC (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. A 4°C control should be included to assess surface binding without internalization.
-
-
Staining:
-
Wash the cells with cold PBS.
-
For surface-bound ADC, incubate with the fluorescently labeled secondary antibody on ice.
-
For total (surface and internalized) ADC, permeabilize the cells (e.g., with 0.1% Triton X-100) before adding the secondary antibody.
-
Incubate with a lysosomal marker and a nuclear stain according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the co-localization of the ADC signal with the lysosomal marker to confirm internalization and trafficking to the lysosome.
-
Quantify the fluorescence intensity inside the cells to determine the rate and extent of internalization.
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (antigen-positive)
-
Matrigel (optional)
-
This compound ADC, vehicle control, and control antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
-
Treatment Administration:
-
Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = (Length x Width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Conclusion
This compound is a valuable payload for the development of potent and specific ADCs. The protocols and information provided in these application notes offer a framework for the systematic evaluation of ADCs incorporating this maytansinoid derivative. Careful characterization of the ADC's physicochemical properties, in vitro potency, and in vivo efficacy is essential for the successful development of novel targeted therapies for cancer.
References
- 1. This compound | CAS#:77668-69-0 | Chemsrc [chemsrc.com]
- 2. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. chemrxiv.org [chemrxiv.org]
Application of N-Me-L-Ala-maytansinol in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Me-L-Ala-maytansinol is a potent, cell-permeable maytansinoid, a class of microtubule-targeting agents.[1] Due to its high cytotoxicity, it is frequently utilized as a payload in the development of Antibody-Drug Conjugates (ADCs).[2][3] ADCs leverage monoclonal antibodies to selectively deliver highly potent cytotoxic agents like this compound to tumor cells expressing specific antigens, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, quantitative cytotoxicity data, and detailed protocols for key in vitro assays.
Mechanism of Action
The primary mechanism of action of this compound, consistent with other maytansinoids, is the disruption of microtubule dynamics.[4][6] Maytansinoids bind to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting the assembly of microtubules.[6] This interference with microtubule polymerization leads to a cascade of events culminating in cancer cell death:
-
Microtubule Inhibition: By binding to tubulin, this compound prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[4]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, often mediated by the p53 tumor suppressor protein.[4][]
This targeted disruption of a fundamental cellular process makes maytansinoids like this compound highly effective anti-cancer agents.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Me-L-Ala-maytansinol ADC Conjugation
Answering your questions about optimizing N-Me-L-Ala-maytansinol ADC conjugation efficiency, here is a technical support center with troubleshooting guides and FAQs:
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for maytansinoid-based ADCs?
Maytansinoid-based ADCs, upon binding to the target antigen on a cancer cell, are internalized. The linker is then cleaved in the lysosome, releasing the maytansinoid payload. Maytansinoids induce cell cycle arrest and apoptosis by inhibiting the assembly of microtubules.
Q2: Which amino acid residues are typically targeted for conjugation with maytansinoid derivatives?
The most common conjugation sites are the sulfhydryl groups of cysteine residues and the epsilon-amino groups of lysine (B10760008) residues. Cysteine conjugation is often preferred for site-specific modification, allowing for a more homogeneous drug-to-antibody ratio (DAR).
Q3: What are the critical quality attributes (CQAs) to consider when developing a maytansinoid ADC?
Critical quality attributes for maytansinoid ADCs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the amount of unconjugated antibody, and the level of aggregation. Other important attributes are purity, stability, and in vitro cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of interchain disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature. Ensure the antibody is in a suitable buffer for reduction. |
| Insufficient linker-payload to antibody ratio. | Increase the molar excess of the this compound linker-payload during the conjugation reaction. | |
| pH of the conjugation buffer is not optimal. | The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. For NHS-ester reactions with lysines, a pH of 7.0 to 8.0 is generally recommended. | |
| High Levels of Aggregation | Hydrophobic interactions between the maytansinoid payload on different ADC molecules. | Add excipients such as polysorbate 20 or sucrose (B13894) to the formulation. Optimize the purification process to remove aggregates, for example, by using size exclusion chromatography (SEC). |
| Non-optimal buffer conditions during conjugation or storage. | Screen different buffer formulations and pH values to find conditions that minimize aggregation. | |
| Inconsistent DAR Values Between Batches | Variability in the number of accessible conjugation sites on the antibody. | Ensure consistent antibody production and purification processes. Characterize the starting antibody material thoroughly before each conjugation. |
| Inaccurate quantification of reagents. | Calibrate all instruments used for weighing and dispensing reagents. Prepare fresh solutions of reagents before each experiment. | |
| Low ADC Yield | Loss of material during purification steps. | Optimize the purification protocol. For example, in SEC, adjust the column size and flow rate to improve recovery. For tangential flow filtration (TFF), ensure the membrane cutoff is appropriate. |
| Precipitation of the ADC during the reaction. | Perform the conjugation reaction at a lower temperature or for a shorter duration. Consider the use of co-solvents to improve solubility. |
Experimental Protocols
Antibody Reduction for Cysteine Conjugation
This protocol is for the partial reduction of a monoclonal antibody (mAb) to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Dilute the mAb to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add the reducing agent to the mAb solution at a molar excess of 2-5 fold per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
-
Immediately proceed to the conjugation step.
This compound Conjugation
This protocol describes the conjugation of the linker-payload to the reduced antibody.
Materials:
-
Reduced and purified mAb
-
This compound with a reactive linker (e.g., maleimide)
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the linker-payload stock solution to the reduced mAb solution at a molar excess of 1.5-2.0 fold per free sulfhydryl group. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Add a quenching reagent at a 2-fold molar excess over the initial linker-payload to cap any unreacted maleimide (B117702) groups.
-
Incubate for an additional 30 minutes.
-
Proceed with the purification of the ADC.
ADC Purification
This protocol is for the purification of the ADC to remove unconjugated payload, antibody, and aggregates.
Materials:
-
Crude ADC reaction mixture
-
Purification buffer (e.g., PBS)
-
Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system
Procedure (SEC):
-
Equilibrate the SEC column with the purification buffer.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with the purification buffer.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the ADC if necessary.
Visualizations
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Decision tree for troubleshooting common issues in ADC conjugation.
Troubleshooting low drug-to-antibody ratio with N-Me-L-Ala-maytansinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADCs?
This compound is a potent microtubule-targeting agent used as a cytotoxic payload in ADCs.[1][2] Like other maytansinoids, it induces mitotic arrest and apoptosis in cancer cells.[1] Its high cytotoxicity makes it suitable for targeted delivery to tumor cells via monoclonal antibodies, minimizing systemic toxicity.
Q2: What is the mechanism of action of maytansinoid-based ADCs?
Maytansinoid-based ADCs function through a targeted delivery mechanism. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, the linker connecting the antibody and the maytansinoid payload is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the maytansinoid. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Q3: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute?
The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) as it directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. A low DAR may result in insufficient potency, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicity.[3][4][5] For maytansinoid ADCs, a DAR of 2 to 4 is often considered to provide the best therapeutic index.[4]
Q4: Which conjugation strategies are typically used for maytansinoids like this compound?
The two primary strategies for conjugating maytansinoids to antibodies are:
-
Cysteine-based conjugation: This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker-payload.[] This approach allows for more control over the conjugation sites and typically results in a more homogeneous ADC with a defined DAR (e.g., 2, 4, or 8).[3]
-
Lysine-based conjugation: This strategy targets the primary amine groups of lysine (B10760008) residues on the antibody surface.[7][8] As there are numerous accessible lysine residues, this method often produces a heterogeneous mixture of ADCs with a broader distribution of DAR values.[7]
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common challenge in ADC development. This guide provides a systematic approach to diagnosing and resolving potential issues.
Problem: Low DAR in Cysteine-Based Conjugation
Possible Cause 1: Incomplete Antibody Reduction
-
Explanation: Insufficient reduction of the antibody's interchain disulfide bonds will result in fewer available free thiol groups for conjugation.
-
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent (e.g., TCEP or DTT) is critical. A concentration that is too low will lead to incomplete reduction, while an excessively high concentration can lead to over-reduction and antibody fragmentation.
-
Control Reaction Time and Temperature: The reduction reaction is time and temperature-dependent. Ensure sufficient incubation time and an appropriate temperature to achieve the desired level of reduction.
-
Verify Thiol Generation: Before proceeding with conjugation, quantify the number of free thiols per antibody using an assay such as the Ellman's test.
-
Possible Cause 2: Hydrolysis of the Maleimide (B117702) Linker
-
Explanation: The maleimide group on the linker-payload is susceptible to hydrolysis, rendering it unable to react with the antibody's thiol groups. This is more likely to occur at higher pH values.
-
Troubleshooting Steps:
-
Control pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 to balance the reactivity of the thiol groups with the stability of the maleimide linker.
-
Freshly Prepare Reagents: Prepare the maleimide-functionalized linker-payload solution immediately before use to minimize hydrolysis.
-
Consider Linker Chemistry: Some maleimide linkers are designed to be more resistant to hydrolysis.
-
Possible Cause 3: Suboptimal Molar Ratio of Linker-Payload to Antibody
-
Explanation: An insufficient molar excess of the linker-payload will result in incomplete conjugation of the available thiol groups.
-
Troubleshooting Steps:
-
Increase Molar Ratio: Empirically test a range of molar ratios of the linker-payload to the antibody to determine the optimal ratio for achieving the target DAR.
-
Ensure Accurate Concentration Measurement: Accurately determine the concentrations of both the antibody and the linker-payload solutions.
-
Problem: Low DAR in Lysine-Based Conjugation
Possible Cause 1: Suboptimal Reaction pH
-
Explanation: The reactivity of lysine's primary amine group is pH-dependent. The reaction is typically more efficient at a slightly alkaline pH.
-
Troubleshooting Steps:
-
Optimize Reaction Buffer pH: The recommended pH for lysine conjugation is generally between 7.5 and 8.5.[7]
-
Buffer Exchange: Ensure the antibody is in a suitable buffer that does not contain primary amines (e.g., Tris) which can compete with lysine for conjugation.
-
Possible Cause 2: Inactive Linker-Payload
-
Explanation: The reactive group on the linker (e.g., an NHS-ester) can hydrolyze, especially in aqueous solutions, leading to an inactive linker-payload.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Dissolve the linker-payload in an anhydrous solvent like DMSO or DMF immediately before adding it to the antibody solution.
-
Control Reaction Time: While the reaction needs sufficient time to proceed, prolonged reaction times can increase the chance of hydrolysis.
-
Data Presentation
Table 1: Impact of Molar Ratio of Maytansinoid-Linker on Average DAR (Representative Data)
| Molar Ratio (Drug-Linker : Antibody) | Average DAR |
| 3:1 | 2.5 |
| 5:1 | 3.8 |
| 7:1 | 4.5 |
| 10:1 | 5.2 |
Note: This table provides representative data for maytansinoid ADCs and the optimal molar ratio should be determined empirically for each specific antibody and linker-payload system.
Experimental Protocols
General Protocol for Cysteine-Based Conjugation of this compound
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody solution into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent (e.g., TCEP or DTT) to the antibody solution. The final concentration of the reducing agent should be optimized to achieve the desired number of free thiols.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a minimal amount of an organic co-solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution at a predetermined molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess unreacted linker-payload.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or TFF to remove unconjugated payload, quenching reagent, and any aggregates.
-
-
Characterization:
-
Determine the average DAR and drug distribution using methods such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
-
Visualizations
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation of N-Me-L-Ala-Maytansinol ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming aggregation issues encountered during the development of N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental process.
Issue: Increased Aggregation Detected Post-Conjugation
-
Question: We are observing a significant increase in aggregate formation immediately after the conjugation of this compound to our antibody. What are the potential causes and how can we mitigate this?
-
Answer: Increased aggregation post-conjugation is a common challenge, primarily driven by the hydrophobic nature of the maytansinoid payload. Here are the likely causes and recommended troubleshooting steps:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting self-association.[1] Maytansinoid-conjugated ADCs with a DAR lower than 6 have demonstrated better tolerability and lower clearance rates.[1]
-
Recommendation: Aim for the lowest DAR that maintains the desired potency. Optimization of the conjugation reaction conditions, such as the molar ratio of linker-payload to the antibody, is crucial.
-
-
Organic Co-solvent Concentration: The organic solvent (e.g., DMSO) used to dissolve the hydrophobic this compound linker-payload can induce protein denaturation and aggregation if present at high concentrations in the reaction mixture.[1]
-
Recommendation: Reduce the percentage of the organic co-solvent to the minimum required for payload solubility. Alternatively, explore the use of a more water-soluble linker derivative if available.[1]
-
-
Suboptimal Reaction Conditions:
-
pH: The pH of the conjugation buffer can significantly impact antibody stability. Performing the conjugation near the isoelectric point (pI) of the antibody can reduce its solubility and promote aggregation.[1][2]
-
Recommendation: Optimize the pH of the conjugation buffer to ensure both efficient conjugation and maximal antibody stability. For many ADCs, a pH range of 6.0-7.5 is a good starting point.[3]
-
-
Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.[1]
-
Recommendation: Perform the conjugation reaction at a lower temperature, for example, at 4°C, to control the reaction rate and minimize aggregation.[1]
-
-
-
Antibody-Antibody Interactions: During the conjugation process, individual antibody molecules in solution can interact, leading to aggregation, especially as their surface hydrophobicity increases.
-
Recommendation: Consider immobilizing the antibody on a solid support, such as a resin, during conjugation. This "lock-release" strategy physically separates the antibodies, minimizing aggregation at the source.[1]
-
-
Issue: ADC Aggregation Increases During Purification
-
Question: Our this compound ADC appears to be stable after the conjugation reaction, but we observe a significant increase in aggregates following the purification step. What could be the cause?
-
Answer: The purification process itself can introduce stress that leads to ADC aggregation. Here are some common culprits and solutions:
-
Purification Method Stress:
-
Chromatography: Certain chromatography resins can have secondary interactions with the ADC, leading to denaturation and aggregation.[1]
-
Recommendation: Optimize your column and buffer conditions. Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used for ADC purification.[1] Ensure the mobile phase composition is optimized to minimize hydrophobic interactions with the stationary phase.
-
-
Tangential Flow Filtration (TFF): TFF, often used for buffer exchange and concentration, can generate shear stress that may lead to aggregation.[1]
-
Recommendation: Optimize the flow rate and transmembrane pressure to minimize shear stress on the ADC molecules.
-
-
-
Inappropriate Buffer Composition: The composition of the purification and final formulation buffers is critical for maintaining ADC stability.
-
Recommendation: Ensure the pH of your buffers is optimal for your ADC's stability and that the ionic strength is sufficient to prevent aggregation.[1] Histidine and acetate (B1210297) buffers are often used to maintain the optimal pH for ADC stability.[1]
-
-
Issue: Long-Term Storage Instability and Aggregation of Purified ADC
-
Question: Our purified this compound ADC shows acceptable purity and low aggregation initially, but it forms aggregates over time during storage. How can we improve its long-term stability?
-
Answer: Long-term stability is paramount for the therapeutic viability of an ADC. Formulation optimization is key to preventing aggregation during storage.
-
Suboptimal Formulation: The formulation composition may not be providing adequate stabilization for the ADC.
-
Recommendation: Conduct a formulation screening study to identify the optimal buffer, pH, and excipients for your specific ADC.
-
-
Inadequate Storage Conditions:
-
Temperature: Improper storage temperatures can accelerate degradation and aggregation.
-
Light Exposure: Some payloads can be photosensitive, and light exposure can trigger degradation and subsequent aggregation.
-
Recommendation: Protect the ADC from light during storage.
-
-
-
Frequently Asked Questions (FAQs)
1. What is ADC aggregation?
ADC aggregation is the process where individual antibody-drug conjugate molecules cluster together to form higher molecular weight species.[4] This is a critical quality attribute that needs to be controlled during the development and manufacturing of ADCs, as aggregation can negatively impact the stability, efficacy, and safety of the therapeutic.[4] Aggregates can lead to reduced solubility, loss of biological activity, and potentially trigger an immunogenic response in patients.[4]
2. What are the main drivers of this compound ADC aggregation?
The primary drivers of this compound ADC aggregation are:
-
Increased Hydrophobicity: The maytansinoid payload is hydrophobic, and its conjugation to the antibody increases the overall hydrophobicity of the molecule, creating hydrophobic patches that can lead to self-association.[2][5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody leads to a greater increase in surface hydrophobicity, thus increasing the propensity for aggregation.[1]
-
Conformational and Colloidal Instability: The conjugation process can induce conformational changes in the antibody, exposing aggregation-prone regions. Colloidal instability arises from attractive intermolecular interactions between ADC molecules in solution.
-
External Stresses: Manufacturing and storage conditions such as pH, temperature, agitation, freeze-thaw cycles, and light exposure can all contribute to ADC aggregation.
3. How does the choice of linker impact aggregation?
The linker can influence aggregation in several ways:
-
Hydrophilicity: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to offset the hydrophobicity of the maytansinoid payload, thereby reducing the tendency for aggregation.
-
Stability: Linker stability is crucial. Premature cleavage of the linker in circulation can expose the hydrophobic drug, which can then contribute to aggregation.
4. What are the recommended excipients to prevent this compound ADC aggregation?
A combination of excipients is often used to stabilize ADCs in liquid formulations:
-
Buffers: Histidine and acetate buffers are commonly used to maintain the pH in a range that is optimal for ADC stability.[1] A pH of around 6.0 is often a good starting point for maytansinoid ADCs.[3]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants and lyoprotectants.[1] They form a glassy matrix that restricts protein mobility and prevents unfolding during frozen storage and after lyophilization.[1]
-
Surfactants: Non-ionic surfactants such as polysorbate 80 (Tween 80) and polysorbate 20 (Tween 20) are used to prevent protein surface adsorption and aggregation.[6] They are effective at low concentrations.[6]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers by suppressing intermolecular interactions.[7][8]
5. How can I quantify ADC aggregation?
Several analytical techniques are used to quantify and characterize ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of aggregates. It is a rapid and non-invasive technique.
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of an ADC by determining its melting temperature (Tm). A decrease in Tm can indicate a less stable protein that is more prone to aggregation.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify different ADC species, including aggregates, with high sensitivity and specificity.
Data Presentation
Table 1: Recommended Formulation Components for this compound ADCs
| Component | Type | Typical Concentration Range | Purpose |
| Buffer | Histidine | 10-30 mM | Maintain optimal pH (typically around 6.0) for stability.[3] |
| Acetate | 10-50 mM | Alternative buffering agent for pH control.[1] | |
| Stabilizer (Sugar) | Sucrose | 1-10% (w/v) | Cryo/lyoprotectant, stabilizes protein structure.[10][11] |
| Trehalose | 1-10% (w/v) | Cryo/lyoprotectant, stabilizes protein structure.[12] | |
| Surfactant | Polysorbate 80 | 0.01-0.1% (w/v) | Prevents surface adsorption and aggregation.[13] |
| Polysorbate 20 | 0.01-0.1% (w/v) | Prevents surface adsorption and aggregation.[14] | |
| Amino Acid | Arginine | 1-200 mM | Suppresses aggregation by reducing intermolecular interactions.[7][9] |
| Glycine | 100-250 mM | Stabilizer and tonicity modifier. |
Table 2: Typical Stability Profile for a Maytansinoid ADC
| Condition | Parameter | Value | Reference |
| Storage (Liquid) | Temperature | 2-8°C | [1] |
| Aggregation (after 30 days) | < 2% | [12] | |
| Storage (Frozen) | Temperature | -20°C or -80°C | [1] |
| pH Stability | Optimal pH range | 5.2 - 6.5 | [3][12] |
| pH < 5.0 | Increased aggregation may occur | [3] | |
| pH > 7.0 | Increased aggregation may occur | [3] | |
| Thermal Stability | Onset of Aggregation (Tagg) | Dependent on formulation, but higher DARs have lower Tagg | [15] |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.
-
Instrumentation: An HPLC or UPLC system with a UV detector and a size exclusion column suitable for monoclonal antibodies.
-
Methodology:
-
System Preparation:
-
Use a suitable SEC column (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).[5][12]
-
Prepare a mobile phase, typically a phosphate (B84403) or histidine buffer (e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0), to minimize secondary interactions with the column stationary phase.[8]
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.25-1.0 mL/min) until a stable baseline is achieved.[1][12]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1-5 mg/mL) in the mobile phase.[1]
-
-
Analysis:
-
Inject a defined volume of the sample (e.g., 20-50 µL) onto the column.[1]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species.
-
Calculate the percentage of each species relative to the total peak area.
-
-
2. Dynamic Light Scattering (DLS) for Aggregate Detection
-
Objective: To determine the size distribution of ADC particles in solution and detect the presence of aggregates.
-
Instrumentation: A DLS instrument.
-
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Dilute the sample to an appropriate concentration in a suitable buffer.
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and polydispersity index (PDI). A PDI value greater than 0.2 generally indicates a polydisperse sample, which may contain aggregates.
-
-
3. Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
-
Objective: To determine the thermal stability of the ADC by measuring its melting temperature (Tm).
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation:
-
Measurement:
-
Load the sample and reference into the DSC cells.
-
Scan the temperature over a defined range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[9]
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm) at the peak of the transition. A lower Tm compared to the unconjugated antibody can indicate reduced stability.
-
-
Visualizations
Caption: Key drivers and consequences of this compound ADC aggregation.
Caption: Mechanism of action of common anti-aggregation excipients for ADCs.
Caption: Troubleshooting workflow for addressing ADC aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A universal method for the determination of polysorbate 80 in monoclonal antibodies and novel protein therapeutic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of lyophilized sucrose formulations of an IgG1: subvisible particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US10537638B2 - Low concentration antibody formulations - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
N-Me-L-Ala-maytansinol solubility and formulation challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation challenges associated with N-Me-L-Ala-maytansinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophobic, cell-permeable payload molecule used in the development of antibody-drug conjugates (ADCs).[1][][3][4] As a potent maytansinoid, it acts as a microtubule-targeting agent, inducing mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[5][6][7] Its high cytotoxicity makes it a critical component of ADCs designed for targeted cancer therapy.[6]
Q2: What are the primary challenges related to the solubility of this compound?
A2: The main challenge is its poor water solubility.[5] this compound is a hydrophobic molecule, which can lead to precipitation when diluted into aqueous physiological buffers or cell culture media from organic stock solutions.[8] This presents a significant hurdle for its formulation and use in both in vitro and in vivo experiments.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][8] DMSO is frequently used to prepare high-concentration stock solutions for research purposes.[1][8]
Q4: How should this compound powder and stock solutions be stored?
A4:
-
Powder: For long-term stability, the solid powder should be stored at -20°C.[1]
-
Stock Solutions: Stock solutions prepared in an organic solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: Precipitation occurs when preparing an aqueous solution from a DMSO stock.
-
Question: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of maytansinoids.[8] Here are several strategies to mitigate precipitation:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[8]
-
Use a Co-solvent System: For in vivo studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][9]
-
Gradual Dilution: Avoid rapid dilution of a highly concentrated DMSO stock into a large volume of aqueous buffer. Instead, add the aqueous buffer to the DMSO stock slowly while vortexing.
-
Sonication and Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1][9]
-
Issue 2: Inconsistent results in cell-based assays.
-
Question: My cell-based assays with this compound are showing high variability. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the compound's handling and the experimental setup:
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to differentiate between the effects of the compound and the solvent.[8]
-
Compound Instability in Aqueous Media: Maytansinoids can degrade in aqueous solutions over time.[8] Prepare fresh dilutions in your cell culture medium for each experiment and use them promptly.
-
Precipitation in Media: The compound may be precipitating out of the cell culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. Consider using a lower concentration or a formulation with solubilizing agents if permissible for your assay.
-
Issue 3: Low or variable drug-to-antibody ratio (DAR) during ADC conjugation.
-
Question: I am struggling to achieve a consistent and optimal drug-to-antibody ratio (DAR) when conjugating this compound to my antibody. What should I check?
-
Answer: Achieving a consistent DAR is crucial for the efficacy and safety of an ADC. Here are some factors to consider:
-
Payload Preparation: Ensure the maytansinoid-linker is fully dissolved in the organic solvent (e.g., DMSO or DMA) before adding it to the antibody solution.[6]
-
Reaction Conditions: The conjugation reaction is sensitive to pH, temperature, and incubation time. Optimize these parameters for your specific antibody and linker chemistry.
-
Molar Excess of Payload: The molar excess of the payload-linker solution added to the antibody solution is a critical parameter. A typical starting point is a 5- to 10-fold molar excess.[6]
-
Antibody Concentration and Purity: Ensure your antibody is at the correct concentration (typically 5-10 mg/mL) and has been buffer-exchanged into the appropriate conjugation buffer.[6]
-
Quantitative Data
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility | Reference |
| DMSO | 100 mg/mL (153.81 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.85 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.85 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.85 mM) | [1] |
Table 2: Solubility of a Related Maytansinoid (Mertansine/DM1)
| Compound | Solvent | Solubility (approx.) | Reference |
| Mertansine (DM1) | Dimethylformamide (DMF) | ~33 mg/mL | [8] |
| Mertansine (DM1) | Dimethyl Sulfoxide (DMSO) | ~20-50 mg/mL | [8] |
| Mertansine (DM1) | Ethanol | ~0.25 mg/mL | [8] |
| Mertansine (DM1) | DMF:PBS (1:30, pH 7.2) | ~0.03 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 650.16 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.65 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, this would be 100 µL for 0.65 mg.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol is an example of preparing a 1 mg/mL working solution.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
To prepare 1 mL of a 1 mg/mL working solution, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
The final concentration of each component will be: 1 mg/mL this compound, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General experimental workflow for ADC conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | CAS#:77668-69-0 | Chemsrc [chemsrc.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-Me-L-Ala-maytansinol Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol and other maytansinoid-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent cytotoxic agent, a derivative of maytansine.[1] It functions as a microtubule inhibitor.[1] When conjugated to a monoclonal antibody to form an ADC, it is designed to be delivered specifically to cancer cells expressing the target antigen. Following internalization by the cancer cell, the maytansinoid payload is released and disrupts the microtubule network, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[1]
Q2: What are the common off-target toxicities observed with maytansinoid-based ADCs?
A2: Off-target toxicities are a significant concern with maytansinoid ADCs and are often the dose-limiting factor in clinical trials.[2] These toxicities are primarily driven by the payload class.[3][4] Common off-target toxicities associated with maytansinoid payloads like DM1 (a close analog of this compound) include:
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes (AST, ALT) are a notable concern.[5][6]
-
Thrombocytopenia: A reduction in platelet count.[3]
-
Neurotoxicity: Peripheral neuropathy has been observed.[1]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea can occur.[3]
Q3: What are the primary mechanisms behind the off-target toxicity of maytansinoid ADCs?
A3: The primary mechanisms of off-target toxicity are not related to the on-target activity in tumor cells but rather the unintended exposure of healthy tissues to the cytotoxic payload. This can occur through several mechanisms:
-
Premature Payload Release: The linker connecting the maytansinoid to the antibody can be unstable in systemic circulation, leading to the early release of the highly toxic payload before the ADC reaches the tumor.[7]
-
Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly in highly perfused organs like the liver, through mechanisms independent of the target antigen.[2][6]
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy cells, leading to unintended cell killing in normal tissues.[7]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect off-target toxicity?
A4: The Drug-to-Antibody Ratio (DAR), which is the average number of payload molecules per antibody, has a significant impact on both the efficacy and toxicity of an ADC. While a higher DAR can increase potency, it is also associated with increased off-target toxicity.[3] Higher DAR ADCs tend to have faster clearance from circulation and increased accumulation in the liver.[6] Preclinical studies suggest that maytansinoid ADCs with a DAR between 2 and 6 have a better therapeutic index compared to those with a very high DAR (around 9-10).
Troubleshooting Guides
Issue 1: High background toxicity in in-vitro cytotoxicity assays with target-negative cells.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| 1. Premature linker cleavage in culture medium. | Use a more stable linker chemistry. Non-cleavable linkers or more stable cleavable linkers can reduce premature payload release. |
| 2. Non-specific uptake of the ADC. | Include a non-targeting ADC control to assess the level of non-specific uptake. |
| 3. Contamination with free payload. | Ensure the ADC is highly purified to remove any unconjugated this compound. |
Issue 2: Unexpected toxicity in animal models (e.g., weight loss, elevated liver enzymes).
| Possible Cause | Troubleshooting/Mitigation Strategy |
| 1. Poor in-vivo linker stability. | Analyze plasma samples for free payload to assess linker stability (See Experimental Protocol 2). Consider re-engineering the linker for improved stability. |
| 2. On-target, off-tumor toxicity. | Conduct tissue cross-reactivity studies to evaluate the binding of the antibody to normal tissues. |
| 3. High Drug-to-Antibody Ratio (DAR). | Synthesize ADCs with a lower DAR (e.g., 2-4) and evaluate if toxicity is reduced while maintaining efficacy. |
| 4. Off-target payload accumulation. | Consider co-administration of a payload-binding agent ("Inverse Targeting") to neutralize and clear released payload from circulation (See Mitigation Strategy 1).[7][8][9] |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Tolerability in Mice
| ADC | Average DAR | Maximum Tolerated Dose (MTD) | Key Finding |
| anti-CD30-DM1 | 2 | > 45 mg/kg | Lower DAR is associated with higher tolerability. |
| anti-CD30-DM1 | 4 | 30 mg/kg | |
| anti-CD30-DM1 | 8 | 15 mg/kg | |
| anti-HER2-DM1 | 3.5 | 30 mg/kg | A DAR of around 3-4 is often optimal for maytansinoid ADCs. |
| anti-HER2-DM1 | 5.5 | 15 mg/kg | |
| anti-HER2-DM1 | 9.5 | < 15 mg/kg | Very high DAR leads to decreased tolerability and faster clearance. |
Data compiled from preclinical studies. The specific MTD will vary based on the antibody, target, and animal model.
Table 2: Grade ≥ 3 Clinical Toxicities Associated with Maytansinoid (DM1) ADCs
| Toxicity | Incidence Rate | Note |
| Thrombocytopenia | 11% - 45% | Incidence can vary, with some studies showing higher rates in Asian populations.[3] |
| Hepatotoxicity | Varies | Often reported as elevated liver enzymes (AST/ALT).[4] |
| Neutropenia | Varies | A decrease in a type of white blood cell.[3] |
| Peripheral Neuropathy | 0.5% - 2.2% | Damage to peripheral nerves.[3] |
Data is a meta-analysis of clinical trial data for DM1-containing ADCs and may not be fully representative of all this compound ADCs.[4]
Key Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay
This assay assesses the toxicity of an this compound ADC on a target-negative cell line to determine off-target effects.
-
Materials:
-
Target-negative cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Unconjugated antibody (control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the target-negative cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and unconjugated antibody control.
-
Treat the cells with the diluted ADC and controls. Include untreated cells as a negative control.
-
Incubate the plate for a duration appropriate for the cell line and payload (typically 72-120 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A low IC50 in target-negative cells indicates significant off-target toxicity.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
-
Materials:
-
This compound ADC
-
Fresh plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the ADC in plasma at a relevant concentration (e.g., 100 µg/mL) at 37°C. Include a control of the ADC in PBS to assess intrinsic stability.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
Immediately freeze the aliquots at -80°C to stop any degradation.
-
For analysis, thaw the samples and precipitate the plasma proteins by adding cold acetonitrile.
-
Centrifuge the samples at high speed to pellet the proteins.
-
Collect the supernatant containing the released payload.
-
Quantify the concentration of the released this compound in the supernatant using a validated LC-MS/MS method.
-
Plot the concentration of the released payload over time to determine the stability profile and half-life of the ADC in plasma.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Proposed pathway for maytansinoid-induced hepatotoxicity.
Caption: Experimental workflow for the "Inverse Targeting" mitigation strategy.
Mitigation Strategy Spotlight
Mitigation Strategy 1: Inverse Targeting
A novel approach to reduce off-target toxicity is "inverse targeting".[7][10] This strategy involves the co-administration of a payload-binding agent, such as an antibody fragment (Fab or sdAb), along with the ADC.[8][9]
-
Mechanism: The payload-binding agent is designed to selectively bind and neutralize any free maytansinoid payload that is prematurely released into the circulation. This prevents the toxic payload from diffusing into healthy cells. The larger, neutralized complex is then more readily cleared from the body, typically via the kidneys.[8]
-
Advantage: This approach can significantly widen the therapeutic window of an ADC by allowing for higher doses to be administered with reduced toxicity, potentially leading to improved anti-cancer efficacy.[9]
-
Experimental Validation: The efficacy of this strategy can be tested in vivo by co-administering the ADC and the payload-binding agent in animal models and monitoring for reduced toxicity (e.g., less weight loss, normal liver function) and maintained anti-tumor activity compared to the ADC administered alone.[9]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New study aims to reduce unwanted toxicity in cancer therapy - School of Pharmacy and Pharmaceutical Sciences - University at Buffalo [pharmacy.buffalo.edu]
Methods for reducing heterogeneity in N-Me-L-Ala-maytansinol ADCs
Welcome to the technical support center for N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ADC heterogeneity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a critical concern for this compound ADCs?
A1: ADC heterogeneity refers to the production of a mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites on the antibody.[1] This variability can significantly impact the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][2] For potent cytotoxins like maytansinoids, precise control over drug loading is crucial. A heterogeneous mixture may contain species with low DAR that are sub-potent and compete with more potent versions for the target antigen, as well as species with high DAR that can exhibit faster clearance rates and increased off-target toxicity.[3]
Q2: What are the primary sources of heterogeneity in maytansinoid ADCs?
A2: Heterogeneity in maytansinoid ADCs arises from several factors:
-
Conjugation Chemistry: Traditional conjugation to surface-exposed lysine (B10760008) residues is a major source of heterogeneity, as a typical antibody has many accessible lysines, leading to a wide range of DAR values and positional isomers.[1][3]
-
Process-Related Variants: Even in more controlled site-specific methods, process steps like antibody reduction, oxidation, and quenching can generate unwanted species such as unconjugated antibody, under- or over-conjugated species, and fragments like "half-ADCs" (heavy chain-light chain).[3][4]
-
Linker Instability: The choice of linker connecting the this compound to the antibody is critical. Some linkers may be unstable in circulation, leading to premature drug release.[5]
-
Aggregation: The conjugation of hydrophobic payloads like maytansinoids can increase the propensity for the ADC to form aggregates, which is another form of heterogeneity that can impact safety and efficacy.[6][7]
Q3: What is the Drug-to-Antibody Ratio (DAR) and how can it be controlled?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute of an ADC. Heterogeneity is often characterized by the distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8). Controlling the DAR is best achieved through site-specific conjugation techniques, which restrict the attachment of the drug-linker to predetermined sites on the antibody. These methods include:
-
Engineered Cysteines: Introducing reactive cysteine residues at specific locations on the antibody.[3] This allows for a more defined number of conjugation sites.
-
Disulfide Bridging: Re-bridging the antibody's native interchain disulfide bonds with reagents that carry the payload, which can reduce the maximum number of payloads from 8 to 4 and significantly decrease heterogeneity.[3]
-
Enzymatic Conjugation: Using enzymes like transglutaminase to attach drug-linkers to specific glutamine residues.[8]
Q4: What analytical techniques are essential for characterizing ADC heterogeneity?
A4: A combination of analytical techniques is required to fully characterize the complex mixture of an ADC product.[9] Key methods include:
-
Hydrophobic Interaction Chromatography (HIC): The primary method for separating and quantifying different DAR species based on the increasing hydrophobicity imparted by the conjugated maytansinoid.[4]
-
Size Exclusion Chromatography (SEC): Used to detect and quantify high molecular weight species (aggregates) and fragments.[1][6]
-
Mass Spectrometry (MS): Provides detailed information on the intact ADC mass, confirming the DAR and identifying different conjugated species. It can also be used in peptide mapping to confirm the exact sites of conjugation.[9]
-
Capillary Electrophoresis (CE): A high-resolution technique used to assess charge heterogeneity and purity.[3][10]
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis and analysis of this compound ADCs.
Issue 1: High Levels of Unconjugated Antibody (DAR=0) After Conjugation
| Potential Cause | Troubleshooting Action |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfides by optimizing the concentration of the reducing agent (e.g., DTT, TCEP) and reaction time/temperature. Use an Ellman's assay to confirm the presence of free thiols before conjugation. |
| Re-oxidation of Thiols | Perform the conjugation step promptly after reduction. If an oxidation step is part of the process (for site-specific methods), carefully control its duration to reform interchain disulfides without affecting engineered cysteines.[3] |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as pH, temperature, and reaction time.[7] Ensure the linker-payload is fully dissolved and added with efficient mixing to prevent localized high concentrations. |
| Hydrolysis of Linker | If using a linker with a reactive ester (e.g., maleimide), ensure the pH of the reaction buffer is optimal (typically 6.5-7.5) to minimize hydrolysis, which deactivates the linker. |
Issue 2: Broad DAR Distribution and Presence of High-DAR Species
| Potential Cause | Troubleshooting Action |
| Random Lysine Conjugation | This method inherently produces a heterogeneous mixture.[1] For better control, switch to a site-specific conjugation strategy (e.g., engineered cysteines). |
| Over-reduction of Antibody | Excessive reduction can expose buried disulfide bonds, creating additional, unintended conjugation sites. Optimize reducing agent concentration and reaction time.[2] |
| Non-specific Binding of Linker-Payload | The hydrophobicity of the maytansinoid payload can lead to non-covalent association with the antibody, which can interfere with purification and analysis. Include organic co-solvents (e.g., DMSO, DMA) in the reaction buffer to improve solubility, but minimize their concentration to avoid protein denaturation.[7] |
Issue 3: ADC Aggregation Post-Conjugation or During Storage
| Potential Cause | Troubleshooting Action |
| Increased Hydrophobicity | The conjugation of hydrophobic maytansinoids increases the likelihood of aggregation.[6] Consider using a more hydrophilic or PEGylated linker to mitigate this effect. |
| Suboptimal Buffer Conditions | Screen different formulation buffers to find the optimal pH and ionic strength for your ADC's stability. Excipients like polysorbate or sucrose (B13894) can also help prevent aggregation. |
| Stress from Purification Process | Shear stress during tangential flow filtration (TFF) or interactions with chromatography resins can induce aggregation.[6] Optimize flow rates and pressures, and screen different chromatography resins (e.g., HIC, SEC) to find the gentlest purification method. |
Data Summary
Table 1: Comparison of Common ADC Conjugation Strategies
| Conjugation Strategy | Target Residue | Typical DAR Range | Heterogeneity Level | Key Advantages | Key Disadvantages |
| Conventional | Lysine | 0 - 8+ | High | Simple process, no antibody engineering needed.[1] | Highly heterogeneous product, potential to impact antigen binding.[1][3] |
| Thiol-based | Native Cysteine | 0, 2, 4, 6, 8 | Moderate | Utilizes native disulfides, more controlled than lysine conjugation.[2] | Mixture of DAR species still present, potential for linker instability.[11] |
| Site-Specific | Engineered Cysteine | 2 or 4 (defined) | Low | Homogeneous product with defined DAR, improved therapeutic index.[3] | Requires antibody engineering and a more complex manufacturing process.[3] |
| Site-Specific | Enzymatic | 2 (or higher with branched linkers) | Low | Highly specific conjugation, homogeneous product.[8] | Requires specific enzyme and recognition sequence, potential for immunogenicity. |
Experimental Protocols & Workflows
Diagram: Site-Specific Conjugation Workflow (Engineered Cysteine)
Caption: Workflow for site-specific ADC synthesis using engineered cysteines.
Protocol 1: Site-Specific Conjugation to Engineered Cysteines
This protocol provides a general method for conjugating a maleimide-activated this compound linker to an antibody with engineered cysteine residues.
-
Antibody Preparation:
-
Dialyze the engineered antibody into a conjugation-compatible buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 7.5).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction:
-
Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce both the interchain and engineered cysteines.
-
-
Controlled Oxidation:
-
Remove the TCEP using a desalting column or tangential flow filtration (TFF), exchanging into the conjugation buffer.
-
Add a 2-3 fold molar excess of dehydroascorbic acid (DHAA) over the antibody to selectively re-oxidize the native interchain disulfide bonds while leaving the engineered cysteines as free thiols.
-
Incubate at room temperature for 2-3 hours.
-
-
Conjugation:
-
Prepare the this compound-maleimide linker stock solution in an organic solvent like DMSO.
-
Add a 1.5-2.0 fold molar excess of the drug-linker per engineered cysteine to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-10 fold molar excess of N-acetyl-cysteine over the drug-linker to quench any unreacted maleimide (B117702) groups.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker, quenching agent, and any aggregates.
-
Exchange the ADC into its final formulation buffer.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.
-
Analyze the DAR and heterogeneity by HIC and/or mass spectrometry.
-
Assess aggregation levels using SEC.
-
Diagram: Troubleshooting ADC Aggregation
Caption: A logical flowchart for troubleshooting ADC aggregation issues.
Protocol 2: Characterization of DAR by HIC
This protocol outlines a typical method for analyzing the DAR distribution of a maytansinoid ADC.
-
Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, with 20% (v/v) Isopropanol.
-
-
Sample Preparation:
-
Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-25 min: 0% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 0% B
-
35-40 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species. Species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).
-
Calculate the percentage of each DAR species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100
-
References
- 1. veranova.com [veranova.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 11. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Maytansinoid-Based ADCs
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering resistance to maytansinoid-based antibody-drug conjugates (ADCs).
Troubleshooting Guide & FAQs
This section addresses common issues observed during experiments with maytansinoid-based ADCs.
Q1: We're observing a significant increase in the IC50 value of our maytansinoid-based ADC in our cancer cell line after chronic exposure. What are the primary suspects for this acquired resistance?
A1: Acquired resistance to maytansinoid-based ADCs is a multifaceted problem. The primary mechanisms to investigate are:
-
Target Antigen Downregulation: The cancer cells may reduce the expression of the target antigen on their surface.[1][2][3] This limits the number of ADC molecules that can bind and be internalized.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCC1, is a common mechanism.[1][4][5] These transporters act as pumps that actively remove the maytansinoid payload (e.g., DM1) from the cell, reducing its intracellular concentration and cytotoxic effect.[5][6][7] Expression of these transporters can be 20–50 times higher in resistant cells.[1][4]
-
Altered Intracellular Trafficking: Resistance can develop if the ADC is not efficiently trafficked to the lysosome.[2][4] Instead of degradation and payload release, the ADC may be recycled back to the cell surface or routed through less efficient uptake pathways, such as caveolin-1-mediated endocytosis.[1][8]
-
Impaired Lysosomal Function: For ADCs with non-cleavable linkers, proper lysosomal function is critical.[9][10] Resistance can arise from factors like increased lysosomal pH or downregulation of specific lysosomal transporters like SLC46A3, which is required to move the active maytansinoid catabolite from the lysosome into the cytoplasm.[2]
-
Payload Target Alterations: Mutations in α- or β-tubulin, the target of maytansinoids, can prevent the drug from binding effectively or can stabilize microtubules, counteracting the drug's disruptive effect.[11][12][13]
Q2: How can we experimentally determine if increased drug efflux is the cause of resistance in our cell line?
A2: To investigate the role of drug efflux pumps, you can perform a cytotoxicity assay with your ADC in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, tariquidar (B1662512) for ABCB1). If the sensitivity to the ADC is restored or significantly increased in the presence of the inhibitor, it strongly suggests that drug efflux is a key resistance mechanism. Additionally, you can use techniques like quantitative PCR (qPCR) or Western blotting to measure the expression levels of genes like ABCB1 and ABCC1 in your resistant cell line compared to the parental, sensitive line.[5]
Q3: Our ADC seems to bind to the target cells, but we still see reduced potency. How can we check if ADC internalization is impaired?
A3: Impaired internalization is a common resistance mechanism where the ADC-receptor complex is not efficiently brought into the cell.[9][10][14] You can measure the rate and extent of ADC internalization using several methods:
-
Flow Cytometry-Based Assays: Label your ADC with a pH-sensitive dye (like pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[15][16] This allows you to quantify the internalized ADC population over time.
-
Confocal Microscopy: Use a fluorescently labeled ADC to visually track its journey into the cell.[17] Co-staining with markers for early endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1) can reveal if the ADC is being trapped or misrouted.
-
Quench-Based Assays: An alternative flow cytometry method involves labeling the ADC with a standard fluorophore and then adding a quenching antibody or dye to the extracellular medium.[15][18] The quencher neutralizes the signal from non-internalized, surface-bound ADC, allowing for specific measurement of the internalized fluorescent signal.[15]
Q4: We suspect tubulin mutations might be conferring resistance. Is this common for maytansinoids, and how can we test for it?
A4: Yes, alterations in the payload's target can be a mechanism of resistance.[9] For maytansinoids, which are microtubule inhibitors, mutations in β-tubulin can lead to resistance.[11][13][19] These mutations may either prevent the maytansinoid from binding to tubulin or may inherently increase microtubule stability, making them resistant to depolymerizing agents.[11][20] A key indicator of this mechanism is cross-resistance to other microtubule-destabilizing drugs (like vinca (B1221190) alkaloids) but potential hypersensitivity to microtubule-stabilizing drugs (like paclitaxel).[11] To confirm this, you can sequence the tubulin genes (e.g., TUBB1) in your resistant cells to identify known or novel mutations.[12][13]
Investigative Workflows & Signaling Pathways
Diagram 1: Troubleshooting Workflow for ADC Resistance
This diagram outlines a logical workflow for diagnosing the cause of observed resistance to a maytansinoid-based ADC in a cell line.
Diagram 2: Mechanism of ABC Transporter-Mediated Efflux
This diagram illustrates how ABC transporters, a key resistance mechanism, actively pump the maytansinoid payload out of the cancer cell.
Quantitative Data on ADC Resistance
Acquired resistance can lead to dramatic shifts in ADC potency, as measured by the half-maximal inhibitory concentration (IC50).
| Cell Line Model | Resistance Mechanism | ADC Used | Fold-Resistance (IC50) | Reference |
| 361-TM | Increased ABCC1 (MRP1) drug efflux protein | Trastuzumab-Maytansinoid | ~250-fold | [21] |
| JIMT1-TM | Decreased Her2 (ErbB2) antigen expression | Trastuzumab-Maytansinoid | 16-fold | [21] |
| NCI-N87 (Resistant) | Not specified | T-DM1 | >10-fold | [5] |
| JIMT-1 (Resistant) | Overexpression of ABCB1 | T-DM1 | Not specified | [5] |
Table 1: Examples of acquired resistance to maytansinoid-based ADCs in preclinical models.
| Chemotherapeutic Agent | Drug Class | 361-TM vs Parental (Fold Resistance) | JIMT1-TM vs Parental (Fold Resistance) | Reference |
| DM1-SMe (Free Payload) | Tubulin Depolymerizer | 3.8 | 3.4 | [22] |
| Vinblastine | Tubulin Depolymerizer | 1.0 | 2.3 | [22] |
| Paclitaxel | Tubulin Polymerizer | 1.4 | 1.9 | [22] |
| Doxorubicin | Topoisomerase Inhibitor | 2.4 | 2.2 | [22] |
Table 2: Cross-resistance profiles of ADC-resistant cell lines. Note the minimal cross-resistance to the free maytansinoid payload (DM1-SMe) and other chemotherapeutics, pointing to ADC-specific resistance mechanisms.[22]
Key Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit cell growth by 50% (IC50).[23]
Materials:
-
Target cancer cell lines (parental and suspected resistant)
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid-based ADC and relevant controls (e.g., isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS
-
Solubilization solution: 10% SDS in 0.01 M HCl or DMSO[23][24]
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[24][25] Incubate overnight at 37°C, 5% CO2 to allow for attachment.[23][25]
-
ADC Treatment: Prepare serial dilutions of your ADC in complete medium at 2X the final desired concentration.
-
Remove the medium from the cell plate and add 100 µL of the ADC dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" wells.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time and ADC mechanism, typically 72 to 120 hours.[25]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[23][25]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[25] Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[23][24]
-
Analysis: Subtract background absorbance, normalize data to the untreated controls (100% viability), and plot percent viability versus the log of ADC concentration. Use a four-parameter logistic (sigmoidal) curve fit to determine the IC50 value.[25]
Protocol 2: ADC Internalization Assay (Flow Cytometry-Based)
This protocol quantifies the amount of ADC internalized by target cells over time.
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488) or a pH-sensitive dye (e.g., pHrodo).
-
Control antibody (isotype control, labeled similarly)
-
FACS buffer (e.g., PBS with 1% BSA)
-
For quenching experiments: Trypan Blue or an anti-fluorophore antibody.
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
Antibody Binding: Add the fluorescently labeled ADC to the cells at a predetermined saturating concentration. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.[17]
-
Washing: Wash the cells 2-3 times with ice-cold FACS buffer to remove unbound ADC.
-
Internalization Induction: Resuspend the cells in pre-warmed (37°C) complete medium to initiate internalization. Take a sample immediately (T=0 time point).
-
Time Course: Incubate the cells at 37°C. At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), remove aliquots of cells and immediately place them on ice and wash with ice-cold FACS buffer to stop internalization.[17][18]
-
Surface Signal Quenching (Optional but Recommended): To distinguish internalized ADC from surface-bound ADC, resuspend the cells in a quenching solution (e.g., Trypan Blue or an anti-Alexa Fluor antibody) for 5-10 minutes on ice just before analysis.[18]
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.
-
Analysis: The MFI at T=0 represents the surface-bound signal. The increase in MFI in quenched samples over time corresponds to the amount of internalized ADC. Plot MFI vs. time to visualize the internalization kinetics.
References
- 1. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Antibody–Drug Conjugates [mdpi.com]
- 5. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance [frontiersin.org]
- 7. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Understanding the Basis of Drug Resistance of the Mutants of αβ-Tubulin Dimer via Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 13. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - RU [thermofisher.com]
- 16. Antibody Internalization | Sartorius [sartorius.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. adcreview.com [adcreview.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Stability for N-Me-L-Ala-Maytansinol ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of Antibody-Drug Conjugates (ADCs) utilizing an N-Me-L-Ala-maytansinol linker.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using an this compound linker in an ADC?
The N-Me-L-Ala (N-methyl-L-alanine) linker is a specialized dipeptide linker designed to connect a monoclonal antibody to the cytotoxic payload, maytansinol (B1676226). The incorporation of an N-methylated amino acid is a strategic choice aimed at enhancing the stability of the linker in systemic circulation.[1][2] N-methylation provides steric hindrance, which can protect the adjacent peptide bond from premature degradation by plasma proteases.[2] This is intended to reduce off-target toxicity and increase the amount of intact ADC that reaches the target tumor cells.[3] The alanine (B10760859) component is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment, allowing for targeted payload release upon internalization.[4]
Q2: How does N-methylation of the alanine residue affect the cleavage of the linker?
N-methylation of the peptide backbone generally increases resistance to proteolytic degradation.[5][6] The methyl group on the amide nitrogen sterically hinders the approach of proteases, making the peptide bond less susceptible to enzymatic hydrolysis.[2] While this enhances plasma stability, it can also slow the rate of cleavage by the intended lysosomal proteases within the target cell.[5] Therefore, a critical aspect of optimizing an N-Me-L-Ala linker is balancing enhanced plasma stability with efficient intracellular payload release.
Q3: What are the expected metabolites of an this compound ADC?
Upon internalization into a target cell, the ADC is trafficked to the lysosome, where proteases cleave the linker. The primary cleavage event is expected to occur at the peptide bond, releasing this compound or a derivative, depending on the specific design of the self-immolative spacer (e.g., PABC). If a self-immolative spacer is used, it will subsequently decompose to release the free maytansinol payload. In plasma, premature degradation could lead to the circulation of the linker-payload complex or free maytansinol, which is a key consideration for toxicity studies.
Q4: Can the hydrophobicity of the this compound linker lead to aggregation issues?
Yes, maytansinoids and many linker chemistries are inherently hydrophobic, which can contribute to ADC aggregation.[7] N-methylation can further increase the lipophilicity of the peptide linker.[1] ADC aggregation is a critical quality attribute to monitor as it can impact manufacturing, stability, and the pharmacokinetic and safety profiles of the ADC.[7] Strategies to mitigate aggregation include optimizing the drug-to-antibody ratio (DAR), using hydrophilic linkers or PEGylation, and careful formulation development.[7]
Troubleshooting Guides
Guide 1: Premature Payload Release in Plasma
Problem: Significant levels of free maytansinol or linker-payload are detected in plasma during in vitro or in vivo stability studies, leading to potential off-target toxicity and reduced therapeutic index.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Susceptibility to Plasma Proteases: Despite N-methylation, the linker may still be susceptible to certain plasma enzymes. | 1. Modify the Linker Sequence: Consider incorporating a D-amino acid adjacent to the N-Me-L-Ala to further enhance stability. Studies with tripeptide linkers have shown that the position of D-alanine residues can significantly impact in vivo stability and tolerability.[] 2. Increase Steric Hindrance: Flanking the cleavable bond with bulkier amino acids or chemical moieties can provide additional steric shielding from proteases.[9] |
| Instability of the Antibody-Linker Conjugation Point: The bond connecting the linker to the antibody (e.g., thiol-maleimide linkage) may be unstable. | 1. Evaluate Conjugation Chemistry: If using a maleimide-based linker, consider potential retro-Michael reactions that can lead to deconjugation.[10] Alternative, more stable conjugation chemistries can be explored. 2. Site of Conjugation: The specific site of conjugation on the antibody can influence linker stability due to the local microenvironment. Site-specific conjugation methods can provide more homogeneous ADCs with potentially improved stability.[11] |
| High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can have altered pharmacokinetic properties and may be cleared more rapidly, potentially leading to increased payload release. | 1. Optimize the DAR: Aim for a lower, more homogeneous DAR. A balance must be struck between potency and stability.[7] 2. Use Site-Specific Conjugation: This can help achieve a more uniform DAR and improve the overall pharmacokinetic profile of the ADC.[7] |
Guide 2: Inefficient Payload Release in Target Cells
Problem: The ADC demonstrates good plasma stability but shows suboptimal efficacy in in vitro cytotoxicity assays or in vivo tumor models, suggesting inefficient release of the maytansinol payload within the target cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reduced Cleavage by Lysosomal Proteases: The N-methylation may be overly protective, significantly slowing down the enzymatic cleavage by cathepsins in the lysosome. | 1. Characterize Enzymatic Cleavage: Perform in vitro cleavage assays using purified lysosomal enzymes (e.g., Cathepsin B) or lysosomal extracts to determine the rate of payload release.[12] 2. Modify the Linker Sequence: Systematically alter the amino acids adjacent to the N-Me-L-Ala to modulate the linker's susceptibility to cleavage. The choice of amino acids in a peptide linker can significantly influence the cleavage rate. |
| Inefficient ADC Internalization or Trafficking: The ADC may not be efficiently internalized by the target cells or trafficked to the lysosomal compartment. | 1. Verify Antibody Internalization: Confirm that the unconjugated antibody and the ADC are efficiently internalized using techniques like flow cytometry or fluorescence microscopy. 2. Assess Lysosomal Co-localization: Use fluorescently labeled ADCs and lysosomal markers to confirm that the ADC is being trafficked to the lysosome. |
| Payload Efflux by Multidrug Resistance (MDR) Pumps: The released payload may be actively transported out of the cancer cell by MDR pumps like P-glycoprotein (MDR1). | 1. Evaluate Payload Efflux: Test the ADC's cytotoxicity in MDR1-expressing and non-expressing cell lines. 2. Modify the Linker/Payload: Consider using more hydrophilic linkers to generate metabolites that are poorer substrates for MDR pumps. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC in plasma and quantify the extent of premature payload release.
Methodology:
-
Materials: this compound ADC, control ADC with a known stable linker, plasma from relevant species (e.g., human, mouse, rat), phosphate-buffered saline (PBS), incubator at 37°C, analytical systems (ELISA and LC-MS/MS).
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately stop the reaction by freezing the samples at -80°C.
-
For each time point, analyze the samples using two methods:
-
ELISA: Use a sandwich ELISA to quantify the concentration of total antibody (capturing with an anti-human IgG antibody and detecting with another) and the concentration of conjugated antibody (capturing with an anti-human IgG antibody and detecting with an anti-maytansinoid antibody). The difference between these values indicates the extent of deconjugation.
-
LC-MS/MS: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of the released free payload (this compound or maytansinol). A standard curve with the free payload is required for quantification.
-
-
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the ADC's half-life in plasma.
Protocol 2: Lysosomal Stability and Payload Release Assay
Objective: To assess the efficiency of payload release from the this compound ADC in a simulated lysosomal environment.
Methodology:
-
Materials: this compound ADC, purified Cathepsin B or lysosomal fractions from a relevant cell line or tissue, lysosomal extraction buffer (e.g., containing citrate, EDTA, and DTT at pH 5.0), incubator at 37°C, LC-MS/MS system.
-
Procedure:
-
Incubate the ADC with the lysosomal extract or purified Cathepsin B at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Stop the enzymatic reaction by adding a protease inhibitor or by protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the released payload.
-
-
Data Analysis: Plot the concentration of the released payload over time to determine the kinetics of linker cleavage under lysosomal conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of N-Me-L-Ala-Maytansinol Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for N-Me-L-Ala-maytansinol antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
A1: The primary challenges stem from the hydrophobic nature of the maytansinoid payload. This can lead to:
-
Aggregation: The increased hydrophobicity of the ADC compared to the naked antibody can cause molecules to clump together, forming high molecular weight species.[1]
-
Heterogeneity of Drug-to-Antibody Ratio (DAR): The conjugation process often results in a mixture of ADC species with varying numbers of drug molecules per antibody. Achieving a homogenous DAR profile is crucial for ensuring consistent efficacy and safety.[2]
-
Removal of Unconjugated Drug and Linker: Excess, unconjugated this compound and linker molecules must be effectively removed to prevent off-target toxicity.
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
A2: The two most common and effective techniques are Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
-
Hydrophobic Interaction Chromatography (HIC): This is the preferred method for separating ADC species based on their DAR. The hydrophobic maytansinoid payload increases the overall hydrophobicity of the ADC, allowing for separation of different DAR species.[3]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and unconjugated small molecules (payload and linker) from the ADC preparation. It separates molecules based on their size.[]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for maytansinoid ADCs, and how does it affect purification?
A3: A typical average DAR for maytansinoid ADCs is between 3 and 4.[5] Higher DAR values increase the hydrophobicity of the ADC, which can lead to stronger binding in HIC and a higher propensity for aggregation.[6] ADCs with very high DARs (e.g., >8) may also exhibit faster clearance in vivo.[5] The purification strategy, particularly with HIC, is often aimed at isolating a population of ADCs with a specific, optimal DAR.[7]
Q4: How can I monitor the purity and DAR of my this compound conjugate during purification?
A4: Purity and DAR are typically monitored using analytical HIC and SEC.
-
Analytical HIC: Provides a profile of the different DAR species present in the sample. The average DAR can be calculated from the peak areas of the different species.[8]
-
Analytical SEC: Used to quantify the percentage of monomer, aggregates, and fragments in the sample.[9]
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to provide precise mass information and confirm the DAR.[10]
Troubleshooting Guides
Issue 1: High Levels of Aggregation
Problem: Significant aggregation is observed in the ADC sample after conjugation or during purification.
| Possible Cause | Troubleshooting Step |
| High Drug-to-Antibody Ratio (DAR) | A higher number of hydrophobic maytansinoid molecules increases the propensity for aggregation. Consider reducing the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower average DAR.[1] |
| Unfavorable Buffer Conditions | Suboptimal buffer conditions, including pH and salt concentration, can promote aggregation. Screen different buffer systems and pH values for the conjugation and formulation steps. Avoid pH values near the isoelectric point of the antibody.[1] |
| Presence of Organic Solvents | Organic co-solvents (e.g., DMSO, DMA) used to dissolve the hydrophobic linker-payload can induce aggregation. Minimize the amount of organic solvent and ensure rapid and efficient mixing when adding the linker-payload to the antibody solution.[8] |
| Physical Stress | Repeated freeze-thaw cycles and vigorous shaking or vortexing can induce aggregation. Aliquot ADC samples to avoid multiple freeze-thaw cycles and handle solutions gently.[1] |
| Suboptimal Purification Conditions | Harsh elution conditions during chromatography can cause the ADC to aggregate. For HIC, consider using a less hydrophobic resin or a shallower gradient. For SEC, ensure the mobile phase is optimized for the stability of your ADC. |
Issue 2: Poor Separation of DAR Species in HIC
Problem: The HIC chromatogram shows broad peaks or poor resolution between different DAR species.
| Possible Cause | Troubleshooting Step |
| Inappropriate HIC Resin | The hydrophobicity of the HIC resin is critical. For highly hydrophobic ADCs, a less hydrophobic resin (e.g., Phenyl) may provide better resolution than a more hydrophobic one (e.g., Butyl). Resin screening is recommended.[11] |
| Suboptimal Salt Concentration or Gradient | The salt concentration in the mobile phase directly impacts retention and separation. Optimize the starting and ending salt concentrations and the steepness of the elution gradient. A shallower gradient often improves resolution.[3] |
| Mobile Phase pH | While the effect of pH is generally less pronounced in HIC compared to ion exchange chromatography, it can still influence selectivity. Experiment with a small range of pH values (e.g., 6.5-7.5) to see if resolution improves.[3] |
| Presence of Organic Modifier | Adding a small amount of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the low-salt mobile phase can help elute highly hydrophobic, high-DAR species and improve peak shape.[1] |
Quantitative Data Summary
Table 1: Typical Buffer Compositions for HIC of Maytansinoid ADCs
| Buffer Component | Binding Buffer (High Salt) | Elution Buffer (Low Salt) | Typical Concentration Range | Reference |
| Salt | Ammonium Sulfate or Sodium Chloride | Ammonium Sulfate or Sodium Chloride | 1-2 M in binding buffer, 0 M in elution buffer | [12] |
| Buffer | Sodium Phosphate | Sodium Phosphate | 25-50 mM | [12] |
| pH | 6.5 - 7.5 | 6.5 - 7.5 | - | [3] |
| Organic Modifier | Not typically used | Isopropanol or Acetonitrile | 10-25% (in elution buffer) | [1] |
Table 2: Typical Parameters for SEC of Maytansinoid ADCs
| Parameter | Typical Value/Range | Reference |
| Mobile Phase | Phosphate Buffered Saline (PBS) | [1] |
| pH | 7.0 - 7.4 | [13] |
| Flow Rate | 0.5 - 1.0 mL/min | [1] |
| Column Pore Size | 200-300 Å | [13] |
| Expected Monomer Purity | >95% | [14] |
Disclaimer: The quantitative data presented are representative values for maytansinoid ADCs and may require optimization for your specific this compound conjugate.
Experimental Protocols
Protocol 1: Purification of this compound Conjugate by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate this compound ADC species based on their drug-to-antibody ratio (DAR).
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC or FPLC system
-
Binding Buffer (Mobile Phase A): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Elution Buffer (Mobile Phase B): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
Crude this compound conjugate solution
Procedure:
-
System Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude ADC sample to a suitable concentration (e.g., 1 mg/mL) in Binding Buffer.
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Wash: Wash the column with 2-5 CVs of Binding Buffer to remove any unbound material.
-
Elution: Apply a linear gradient from 0% to 100% Elution Buffer over 20-30 CVs to elute the bound ADC species. Different DAR species will elute at different salt concentrations.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by analytical SEC to assess aggregation and by analytical HIC or mass spectrometry to determine the DAR of each fraction.
-
Column Cleaning and Storage: Wash the column with water and then store in an appropriate solution (e.g., 20% ethanol).
Protocol 2: Aggregate Removal from this compound Conjugate by Size Exclusion Chromatography (SEC)
Objective: To remove high molecular weight aggregates and unconjugated payload/linker from the ADC preparation.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Purified or partially purified this compound conjugate solution
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 CVs of Mobile Phase at the desired flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Concentrate the ADC sample if necessary. The concentration should be optimized to avoid on-column aggregation.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample with the Mobile Phase. The aggregates will elute first, followed by the monomeric ADC, and then the smaller, unconjugated species.
-
Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates and by a potency assay to ensure the ADC is active.
-
Column Cleaning and Storage: Wash the column with water and store in an appropriate buffer, as recommended by the manufacturer.
Visualizations
Caption: Hydrophobic Interaction Chromatography (HIC) workflow for ADC purification.
Caption: Size Exclusion Chromatography (SEC) workflow for ADC aggregate removal.
Caption: Mechanism of action of a maytansinoid-based ADC.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Improving in vivo stability of N-Me-L-Ala-maytansinol ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Me-L-Ala-maytansinol Antibody-Drug Conjugates (ADCs). This resource provides targeted troubleshooting guides and frequently asked questions to address common challenges related to improving the in vivo stability of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the in vivo stability of this compound ADCs?
A1: The in vivo stability of an ADC is a multifactorial issue critical for its efficacy and safety.[1] Key factors include:
-
Linker Chemistry: The stability of the linker connecting the maytansinol (B1676226) payload to the antibody is paramount. The N-Me-L-Ala linker, being peptide-based, is designed for enzymatic cleavage. Its stability must be sufficient to prevent premature payload release in systemic circulation while allowing for efficient cleavage within the target cell.[][3]
-
Conjugation Site: The location of conjugation on the antibody (e.g., lysine (B10760008) vs. engineered cysteine) can impact stability.[1] Highly solvent-accessible sites may lead to faster clearance or payload loss, whereas conjugation at specific, less-exposed sites can improve stability.[1][4]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and accelerated clearance from circulation.[5][6] An optimal DAR is typically between 2 and 4 to balance efficacy and stability.[5]
-
Payload Properties: The maytansinoid payload itself is hydrophobic. Conjugation can perturb the antibody's structure and increase its propensity to aggregate.[5][7]
-
Plasma Enzymes: The susceptibility of the peptide linker to cleavage by plasma enzymes, such as carboxylesterases in certain preclinical models (e.g., mouse), can lead to premature drug release and must be evaluated.[8][9]
Q2: My ADC is showing significant off-target toxicity and reduced efficacy in vivo. What is the likely cause?
A2: High off-target toxicity coupled with low efficacy strongly suggests premature release of the maytansinol payload in systemic circulation.[6][8] This means the linker is not stable enough in the bloodstream. The released cytotoxic drug can then damage healthy tissues, causing toxicity and reducing the amount of payload that reaches the tumor, thereby lowering efficacy.[6] It is crucial to assess the ADC's stability in plasma to confirm this issue.
Q3: How does the N-methylation in the N-Me-L-Ala linker contribute to stability?
A3: N-methylation of a peptide backbone, as in the N-Me-L-Ala linker, is a chemical modification strategy used to enhance stability. It introduces steric hindrance that can protect the adjacent peptide bond from cleavage by certain proteases. This modification can make the linker more resistant to degradation by plasma enzymes, thereby improving its stability in circulation and reducing the risk of premature payload release.
Q4: What are the essential analytical techniques for characterizing the stability of my maytansinoid ADC?
A4: A suite of analytical methods is required to fully characterize ADC stability:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the average DAR and monitor its decrease over time in plasma, which indicates payload loss.[10][11]
-
Size Exclusion Chromatography (SEC): Essential for detecting and quantifying aggregation (high molecular weight species) or fragmentation of the ADC.[10][12]
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different DARs and assess the heterogeneity of the conjugate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and conjugated antibody in plasma samples to assess clearance rates.[11]
Troubleshooting Guides
Guide 1: Problem - Premature Payload Release In Vivo
Symptoms:
-
High systemic toxicity observed in animal models (e.g., weight loss, hepatotoxicity).[6]
-
Reduced therapeutic efficacy compared to in vitro potency.
-
Detection of free maytansinoid payload in plasma samples.
Root Causes & Investigation Workflow:
Caption: Troubleshooting workflow for premature payload release.
Mitigation Strategies:
-
Assess Plasma Stability: Perform an in vitro plasma stability assay (see protocol below) using plasma from the relevant preclinical species and humans. A significant decrease in the average DAR over time confirms linker instability.[10]
-
Linker Re-engineering: If the linker is broadly unstable, consider modifications. Strategies include using alternative peptide sequences that are less susceptible to enzymatic cleavage or exploring different linker chemistries altogether.[9]
-
Address Species Differences: The valine-citrulline (Val-Cit) linker is known to be unstable in mouse plasma due to the enzyme carboxylesterase Ces1C.[8][9] If you observe instability specifically in mouse models, this could be the cause. Test your ADC in Ces1C knockout mice or use a linker chemistry known to be stable in mice.[9]
Guide 2: Problem - ADC Aggregation
Symptoms:
-
Appearance of high molecular weight species in SEC analysis.[10]
-
Rapid clearance of the ADC from circulation, often via the liver.[6]
-
Inconsistent results between ADC batches.
Root Causes & Mitigation:
| Potential Cause | Description | Mitigation Strategy | Relevant Citations |
| High DAR / Hydrophobicity | Maytansinoids are hydrophobic. A high number of payload molecules per antibody increases overall hydrophobicity, promoting self-association and aggregation. | Aim for a lower average DAR (2-4). Use site-specific conjugation to produce more homogeneous ADCs with a defined DAR. | [5][6] |
| Formulation Issues | Suboptimal buffer conditions (e.g., pH, ionic strength, excipients) can fail to stabilize the ADC, leading to aggregation during storage or upon injection. | Perform formulation screening. Test various buffers, pH levels, and stabilizing excipients (e.g., polysorbates, sugars) to find optimal conditions. | [5] |
| Linker Hydrophobicity | The chemical nature of the linker itself can contribute to the overall hydrophobicity of the ADC. | Introduce hydrophilic components into the linker, such as polyethylene (B3416737) glycol (PEG) moieties, to improve solubility and reduce aggregation. | [][6] |
| Conjugation Process | The use of organic co-solvents to dissolve the linker-payload can induce aggregation if not added and mixed properly with the aqueous antibody solution. | Minimize the volume of organic solvent. Ensure rapid and efficient mixing during the conjugation reaction. | [6] |
Experimental Protocols
Protocol: In Vitro ADC Stability Assessment in Plasma
This protocol details a method for evaluating the stability of an this compound ADC by monitoring changes in average DAR and aggregation over time in plasma.
Workflow Diagram:
Caption: Experimental workflow for ADC plasma stability testing.
Materials and Reagents:
-
Test ADC (this compound ADC)
-
Mouse, Rat, or Human Plasma (e.g., BioIVT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G Magnetic Beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 20 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
Microcentrifuge tubes or 96-well plates
-
Incubator (37°C), Centrifuge, Magnetic rack
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the test ADC in PBS at a known concentration (e.g., 1 mg/mL). Thaw frozen plasma at 37°C immediately before use.[10]
-
Incubation: In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of 100 µg/mL. Also, prepare a control sample of ADC in PBS.[10]
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots from each mixture.[10]
-
Sample Quenching: Immediately freeze the collected samples at -80°C to stop any further degradation until analysis.[10]
-
ADC Isolation (Immunoaffinity Capture):
-
Thaw the plasma samples on ice.
-
Add Protein A/G magnetic beads to each sample and incubate to capture the ADC.
-
Place tubes on a magnetic rack and discard the supernatant.
-
Wash the beads with Wash Buffer to remove non-specifically bound plasma proteins.[10]
-
-
Elution:
-
Add Elution Buffer to the beads to release the captured ADC.
-
Collect the eluate and immediately neutralize it with Neutralization Buffer.
-
-
Analysis:
-
LC-MS for DAR: Analyze the eluted samples using a high-resolution mass spectrometer. Deconvolute the mass spectra to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in average DAR over time indicates payload loss.[10]
-
SEC for Aggregation: Inject a separate portion of the eluted sample onto an SEC column to separate monomers from aggregates. Calculate the percentage of high molecular weight species. An increase over time indicates aggregation.[10]
-
Quantitative Data Summary
The stability of an ADC is often compared across different linker technologies. The following table provides an example dataset illustrating how stability can vary, highlighting the importance of linker selection.
Table 1: Comparative Stability of Different Linker-Payloads in Human Plasma at 37°C
| Linker Type | Payload | Avg. DAR at Time 0 | % Payload Remaining (72h) | % Aggregation (72h) | Reference |
| Thiol-Maleimide (Cysteine-linked) | MMAE | 3.8 | ~60% | 3.5% | [13] |
| N-Me-L-Ala (Lysine-linked) | Maytansinol | 3.5 | >90% (Hypothetical) | <2.0% (Hypothetical) | N/A |
| Val-Cit-PABC | MMAE | 3.9 | ~85% | 2.8% | [9] |
| Non-cleavable (SMCC) | DM1 | 3.4 | >95% | 1.5% | [13] |
| Note: Data for this compound is hypothetical for illustrative purposes, based on the expected improvement from N-methylation. Actual results must be determined experimentally. |
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Me-L-Ala-maytansinol and DM1 as Antibody-Drug Conjugate Payloads
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent tubulin inhibitors used as payloads, maytansinoids have emerged as a clinically validated and widely utilized class. This guide provides a detailed comparison of two key maytansinoid payloads: the well-established DM1 (Mertansine) and the more recent N-Me-L-Ala-maytansinol, focusing on their performance, mechanisms of action, and supporting experimental data for an audience of researchers, scientists, and drug development professionals.
Executive Summary
DM1, the payload in the FDA-approved ADC Kadcyla® (ado-trastuzumab emtansine), is typically conjugated to antibodies via a non-cleavable linker. This results in the targeted delivery of the payload and subsequent release of a charged metabolite within the cancer cell, minimizing the "bystander effect" on neighboring cells. In contrast, this compound is designed for use with cleavable linkers, such as peptide linkers, which are enzymatically cleaved within the tumor microenvironment or inside the target cell. This cleavage releases a more hydrophobic and cell-permeable metabolite, enabling a potent bystander killing effect, which can be advantageous in treating heterogeneous tumors.
This guide will delve into the structural differences, mechanisms of action, and comparative preclinical data for these two maytansinoid payloads, providing a comprehensive resource for the rational design of next-generation ADCs.
Structural and Mechanistic Overview
Both DM1 and this compound are derivatives of maytansine, a potent microtubule-targeting agent.[1] They exert their cytotoxic effects by binding to tubulin, inhibiting its polymerization, and leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2]
DM1 (Mertansine) is a thiol-containing maytansinoid that is commonly conjugated to antibodies through a stable, non-cleavable thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[3] Upon internalization and lysosomal degradation of the ADC, the primary catabolite is lysine-SMCC-DM1. This metabolite is highly potent but charged and largely membrane-impermeable, thus limiting its ability to diffuse out of the targeted cancer cell and kill neighboring antigen-negative cells.[4][5]
This compound is a hydrophobic, cell-permeable maytansinoid payload.[6][7] It is typically attached to the antibody via a cleavable linker, often a peptide sequence that is a substrate for lysosomal proteases like cathepsin B. Upon enzymatic cleavage of the linker, a thiol-bearing metabolite is released, which can then be S-methylated to form a highly potent, neutral, and membrane-permeable payload. This permeability allows the payload to diffuse into adjacent tumor cells, leading to a significant bystander killing effect.
Comparative In Vitro Cytotoxicity
The in vitro potency of ADC payloads is a crucial parameter in their preclinical evaluation. The following table summarizes available IC50 data for maytansinoid payloads in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and the specific ADC constructs used.
| Payload/ADC Construct | Cell Line | Target Antigen | IC50 (nM) | Reference |
| DM1 | SK-BR-3 | HER2 | ~0.03 (as T-DM1) | [8] |
| NCI-N87 | HER2 | ~0.02 (as T-DM1) | [8] | |
| BT-474 | HER2 | ~0.02 (as T-DM1) | [8] | |
| A549 | - | Varies | [9] | |
| A2780 | - | Varies | [9] | |
| This compound derivative (released from peptide-linker ADC) | CA9-22 | EGFR | ~0.1-0.3 | [10] |
| FaDu | FRα | ~0.03-0.1 | [10] | |
| KB | FRα | ~0.01-0.03 | [10] |
Key Observations:
-
Both DM1, when delivered as an ADC, and the metabolites of this compound ADCs exhibit potent, sub-nanomolar cytotoxicity against antigen-positive cancer cells.
-
The potency of ADCs is highly dependent on the level of target antigen expression on the cancer cells.
The Bystander Effect: A Key Differentiator
A significant distinction between DM1 (with a non-cleavable linker) and this compound (with a cleavable linker) is their capacity to induce bystander killing.
DM1 (in T-DM1): The charged lysine-SMCC-DM1 metabolite has poor membrane permeability, resulting in a negligible bystander effect.[4][5] This confines the cytotoxic activity primarily to the antigen-expressing target cells.
This compound: The released, S-methylated metabolite is neutral and hydrophobic, allowing it to readily diffuse across cell membranes and kill adjacent antigen-negative tumor cells.[4] This can be particularly advantageous in solid tumors with heterogeneous antigen expression.
The following diagram illustrates the differential bystander effect:
Comparative In Vivo Efficacy and Tolerability
Preclinical in vivo studies in xenograft models are essential for evaluating the anti-tumor activity and safety of ADCs.
| ADC Construct | Tumor Model | Efficacy Outcome | Tolerability Outcome | Reference |
| T-DM1 | NCI-N87 Gastric Xenograft | Significant tumor growth inhibition | Generally well-tolerated at therapeutic doses. Thrombocytopenia and elevated liver enzymes are known toxicities. | [11][12] |
| JIMT-1 Breast Xenograft | Moderate tumor growth inhibition | - | [13] | |
| Peptide-cleavable maytansinoid ADC | KB Xenograft (FRα-positive) | Dose-dependent tumor regression | MTD determined to be between 1000-1250 µg/kg of payload. Some skin reddening observed at higher doses. | [10] |
| HT-29 Xenograft (heterogeneous CanAg expression) | Superior efficacy compared to disulfide-linked maytansinoid ADC | Similar tolerability to disulfide-linked maytansinoid ADC. | [14] |
Key Observations:
-
ADCs utilizing peptide-cleavable maytansinoids, which release a bystander-capable metabolite, have demonstrated superior efficacy in heterogeneous tumor models compared to maytansinoid ADCs with other linker types.[14][15]
-
The tolerability of these novel ADCs is a critical aspect of their development, with studies indicating that the linker design can influence the safety profile.[10]
-
For T-DM1, thrombocytopenia and hepatotoxicity are the most commonly reported grade 3 or higher adverse events in clinical trials.[11][16]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC or free payload for a specified duration (e.g., 72-144 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the drug concentration to determine the IC50 value.[17]
In Vitro Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Labeling: Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive "target" cells and fluorescently labeled antigen-negative "bystander" cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the target cells but not directly to the bystander cells.
-
Incubation: Incubate the plate for an extended period (e.g., 96-144 hours).
-
Analysis: Analyze the viability of the fluorescently labeled bystander cells using flow cytometry or high-content imaging. A decrease in the number of viable bystander cells in the presence of target cells and the ADC indicates a bystander effect.[18]
The following diagram illustrates the workflow for a co-culture bystander killing assay:
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines the evaluation of an ADC's anti-tumor activity in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC, etc.) and administer the treatment intravenously.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Tolerability Assessment: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate metrics such as tumor growth inhibition (TGI) and assess statistical significance.[13]
Conclusion
The choice between this compound and DM1 as an ADC payload depends on the desired mechanism of action and the specific characteristics of the target indication.
-
DM1 , when used with a non-cleavable linker, offers a highly targeted approach with minimal bystander killing. This can be advantageous in minimizing off-target toxicities, particularly in hematological malignancies or when the target antigen is also expressed on normal tissues.
-
This compound , in conjunction with a cleavable linker, provides the added benefit of a potent bystander effect. This makes it a promising payload for treating solid tumors with heterogeneous antigen expression, where killing of adjacent antigen-negative tumor cells can lead to a more profound anti-tumor response.
The development of novel maytansinoid payloads like this compound and sophisticated linker technologies continues to expand the therapeutic potential of ADCs. A thorough understanding of the properties of different payloads and their interplay with linker chemistry is paramount for the design of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Me-L-Ala-maytansinol and Other Maytansinoid Derivatives for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Me-L-Ala-maytansinol with other prominent maytansinoid derivatives, namely DM1 (Mertansine) and DM4 (Ravtansine), for their application as cytotoxic payloads in antibody-drug conjugates (ADCs). This document synthesizes available experimental data on their cytotoxicity, preclinical efficacy, and safety profiles, supported by detailed experimental protocols and visual diagrams to facilitate informed decision-making in ADC development.
Mechanism of Action: Potent Antimitotic Agents
Maytansinoids, including this compound, DM1, and DM4, are highly potent microtubule-targeting agents.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2][3] By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3] This potent cytotoxic activity, with inhibitory concentrations often in the sub-nanomolar range, makes them ideal payloads for ADCs, where their systemic toxicity can be minimized through targeted delivery to cancer cells.[1]
Below is a diagram illustrating the signaling pathway of maytansinoid-induced apoptosis.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While direct side-by-side comparisons across multiple cell lines are limited in publicly available data, the following tables summarize the reported cytotoxic activities of this compound, DM1, and DM4. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| MMT/EGFRvIII | 24 |
| U251/EGFRvIII | 3 |
| C4-2 | 6 |
Table 2: In Vitro Cytotoxicity of DM1 and DM4 (Representative Data)
| Compound | Cell Line | IC50 (nM) |
| DM1 | Various Cancer Lines | Sub-nanomolar[1] |
| DM4 | Various Cancer Lines | Sub-nanomolar[1] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.
Preclinical In Vivo Efficacy
Below is a generalized workflow for evaluating the in vivo efficacy of maytansinoid-based ADCs.
Comparative Safety and Tolerability
The safety profile of an ADC is a critical determinant of its therapeutic window. The toxicities observed with maytansinoid-based ADCs are generally attributed to the payload and can be influenced by the linker stability and the target antigen expression on healthy tissues.
Table 3: Common Toxicities Associated with DM1 and DM4-based ADCs
| Payload | Common Dose-Limiting Toxicities |
| DM1 | Thrombocytopenia, Hepatotoxicity (elevated liver enzymes)[5][6] |
| DM4 | Ocular toxicity[5][7] |
The safety profile of this compound-based ADCs is not as extensively documented in publicly available literature. However, as a maytansinoid derivative, it is anticipated to share a similar class-specific toxicity profile. The specific nature and severity of adverse effects will depend on the final ADC construct, including the antibody, linker, and drug-to-antibody ratio (DAR).
The following diagram illustrates the logical relationship and evolution of maytansinoid derivatives for ADC applications.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Maytansinoid derivatives (this compound, DM1, DM4) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the maytansinoid derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[8] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]
In Vivo Efficacy Evaluation: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line of interest
-
Sterile PBS and Matrigel (optional)
-
Antibody-drug conjugates of this compound, DM1, and DM4
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells in 100-200 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice a week) using calipers and the formula: Tumor Volume = (Length × Width²) / 2.[12]
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, ADC with this compound, ADC with DM1, ADC with DM4). Administer the ADCs via an appropriate route (typically intravenously) at a predetermined dose and schedule.[11]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight changes can be an indicator of treatment-related toxicity.[13]
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or as defined by the institutional animal care and use committee (IACUC) guidelines. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group. Survival analysis can also be performed.[12]
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an IACUC.[14]
Conclusion
This compound, DM1, and DM4 are all highly potent maytansinoid derivatives with significant potential as payloads for antibody-drug conjugates. While all three operate through the same fundamental mechanism of microtubule disruption, subtle differences in their chemical structures may influence their potency, stability, and safety profiles. The available data suggests that all are active in the nanomolar to sub-nanomolar range. The choice of payload for a specific ADC will depend on a variety of factors, including the target antigen, the antibody platform, the linker chemistry, and the desired therapeutic index. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety of ADCs constructed with these promising maytansinoid derivatives.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of N-Me-L-Ala-maytansinol and Auristatin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most prominent and clinically validated payloads are the maytansinoids, such as N-Me-L-Ala-maytansinol and its close analog DM1, and the auristatins, notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both classes of potent microtubule inhibitors have been successfully incorporated into approved and investigational ADCs. However, their distinct mechanisms of action, physicochemical properties, and resulting efficacy and toxicity profiles necessitate a careful, data-driven comparison to inform rational ADC design.
This guide provides an objective, side-by-side analysis of this compound-like maytansinoids and auristatin payloads, supported by preclinical experimental data. Detailed methodologies for key comparative assays are also presented to aid in the design and interpretation of studies aimed at selecting the optimal payload for a given therapeutic target.
Mechanism of Action: Targeting the Tubulin Skeleton
Both maytansinoids and auristatins exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. However, they achieve this through interactions with distinct sites on the tubulin protein.[1][2]
This compound , a derivative of the natural product maytansine (B1676224), binds to tubulin at the maytansine binding site. This interaction inhibits the polymerization of tubulin, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[3]
Auristatins , synthetic analogs of dolastatin 10, bind to the vinca (B1221190) alkaloid binding site on tubulin, which also results in the inhibition of microtubule polymerization, G2/M arrest, and apoptosis.[3]
Comparative Performance Data
The choice between a maytansinoid and an auristatin payload can significantly impact the therapeutic index of an ADC. The following tables summarize key performance data from preclinical studies. It is important to note that the data presented is from different studies and direct head-to-head comparisons in a single study are limited. The maytansinoid DM1 is used as a surrogate for this compound due to their structural and functional similarities.
In Vitro Cytotoxicity
| Target | Payload | Cell Line | IC50 | Reference |
| HER2 | DM1 | SKOV3 | 1.8 nM | [1] |
| HER2 | MMAE | SKOV3 | 2.0 nM | [1] |
| HER2 | MMAF | SKOV3 | 0.2 nM | [1] |
| CD30 | DM1 | Karpas 299 | 0.06 nmol/L | [4] |
| CD30 | MMAE | Karpas 299 | 0.04 nmol/L | [4] |
In Vivo Efficacy in Xenograft Models
| Target | Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HER2 | DM1 | SKOV3 | 2.9 mg/kg, single dose | Moderate anti-tumor effect | [1][5] |
| HER2 | MMAF | SKOV3 | 2.9 mg/kg, single dose | Complete tumor regression in 50% of mice | [1][5] |
| CD30 | DM1 | Karpas 299 | 1 mg/kg, single dose | Tumor regression | [4] |
| CD30 | MMAE | Karpas 299 | 1 mg/kg, single dose | Tumor regression | [4] |
Physicochemical and Pharmacokinetic Properties
| Property | Maytansinoid-based ADCs | Auristatin-based ADCs | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [2] |
| Bystander Effect | Dependent on linker; charged metabolites from non-cleavable linkers have low membrane permeability | MMAE with cleavable linkers shows a potent bystander effect due to membrane permeability | [6] |
| In Vivo Stability | Generally stable with non-cleavable linkers | Stability can be influenced by linker chemistry | [7] |
| Tolerability | Tolerated dose of 30 mg/kg for anti-CD30-DM1 in monkeys | 50% mortality at 6 mg/kg for anti-CD30-MMAE in monkeys | [4][8] |
Experimental Protocols
Accurate and reproducible in vitro and in vivo assays are critical for the preclinical evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (this compound and auristatin-based) and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of the anti-tumor efficacy of ADCs in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional)
-
ADCs, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 to 10 x 10^6 cancer cells, suspended in an appropriate medium (with or without Matrigel), into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-200 mm³. Randomize mice into treatment groups (n=6-10 per group), ensuring a similar average tumor volume across all groups.
-
Treatment Administration: Administer the ADCs and controls intravenously (i.v.) at the designated doses and schedule (e.g., single dose or once weekly for 3-4 weeks).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, at the end of the study period, or if signs of excessive toxicity are observed. Tumors can be excised for further analysis.
-
Data Analysis: Plot the mean tumor volume ± SEM over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
This protocol describes the assessment of the pharmacokinetic profile of ADCs in rodents.
Materials:
-
Rats or mice
-
ADCs
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
ADC Administration: Administer a single intravenous (i.v.) dose of the ADC to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of total antibody, conjugated antibody (ADC), and unconjugated payload using validated analytical methods such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte using appropriate software.
Conclusion
Both this compound-like maytansinoids and auristatins are highly potent and clinically validated payloads for ADC development. The choice between them is a complex decision that must take into account the specific target, tumor type, and desired therapeutic profile. Auristatins, particularly MMAE, may offer an advantage in treating heterogeneous tumors due to a more pronounced bystander effect with cleavable linkers.[6] Conversely, maytansinoids are generally less hydrophobic, which may lead to a more favorable pharmacokinetic and safety profile in some instances.[2] A thorough head-to-head preclinical evaluation, utilizing robust and well-controlled in vitro and in vivo assays as detailed in this guide, is essential for making an informed decision and developing the next generation of highly effective and well-tolerated ADCs.
References
- 1. Comparison of HER2-targeted affibody conjugates loaded with auristatin- and maytansine-derived drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of HER2-targeted affibody conjugates loaded with auristatin-and maytansine-derived drugs [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to N-Me-L-Ala-maytansinol ADC Efficacy
The development of potent and targeted cancer therapies has led to the rise of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the cytotoxicity of potent payloads. Among the promising payloads are maytansinoids, a class of microtubule inhibitors. This guide provides a comparative analysis of the in-vivo efficacy of maytansinoid-based ADCs, with a focus on providing a framework for evaluating ADCs utilizing payloads such as N-Me-L-Ala-maytansinol. While direct, head-to-head in-vivo efficacy data for an this compound ADC is not extensively available in the public domain, this guide leverages data from studies on closely related maytansinoid ADCs, primarily those utilizing DM1 and DM4, to offer valuable insights for researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy of Maytansinoid ADCs
The in-vivo performance of an ADC is a critical determinant of its therapeutic potential. The following tables summarize quantitative data from preclinical studies on maytansinoid ADCs, highlighting key parameters such as tumor growth inhibition and the animal models used. This data serves as a benchmark for assessing the potential efficacy of novel ADCs.
Table 1: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Target Antigen | Maytansinoid Payload | Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-MCC-DM1 (T-DM1) | HER2 | DM1 | Non-cleavable (SMCC) | BT-474EEI breast cancer | 15 mg/kg, single dose | Significant tumor regression | [1](2) |
| Trastuzumab-SPP-DM1 | HER2 | DM1 | Cleavable (Disulfide) | BT-474EEI breast cancer | 15 mg/kg, single dose | Similar to T-DM1 | [1](2) |
| Anti-CanAg-SMCC-DM1 | CanAg | DM1 | Non-cleavable (SMCC) | COLO 205MDR colon xenograft | 300 & 600 µg/kg of conjugated DM1, single i.v. dose | Dose-dependent tumor growth inhibition | [3](3) |
| Anti-CanAg-PEG4Mal-DM1 | CanAg | DM1 | Non-cleavable (PEG4Mal) | COLO 205MDR colon xenograft | 300 & 600 µg/kg of conjugated DM1, single i.v. dose | Markedly more effective than SMCC-linked conjugate | [3](--INVALID-LINK--) |
| huC242-SPDB-DM4 | CanAg | DM4 | Cleavable (Disulfide) | COLO 205 & HT-29 colon xenografts | Not specified | Displayed the best efficacy among a panel of disulfide-linked ADCs | [4](4) |
| IMGC936 (anti-ADAM9) | ADAM9 | DM21-C | Cleavable (Tripeptide) | Various human cell line-derived and patient-derived xenografts | 1.25 to 10 mg/kg, single dose | Potent antitumor activity | [5](5) |
Table 2: Pharmacokinetic Parameters of Different Maytansinoid ADCs
| ADC | Linker Type | Key Pharmacokinetic Findings | Reference |
| T-DM1 | Non-cleavable (SMCC) | Slower plasma clearance compared to T-SPP-DM1, leading to higher overall tumor concentrations. | [1](2) |
| T-SPP-DM1 | Cleavable (Disulfide) | Faster plasma clearance than T-DM1, but similar levels of tumor catabolite. | [1](2) |
| huC242-MCC-DM1 | Non-cleavable (Thioether) | Excellent stability in vivo with a terminal half-life of approximately 7.5 days in mice. | [1](1) |
| huC242-SIA-DM1 | Non-cleavable (Thioether) | Pharmacokinetic data was essentially indistinguishable from huC242-MCC-DM1. | [1](6) |
Experimental Protocols for In Vivo Efficacy Assessment
Standardized and detailed experimental protocols are crucial for the reproducibility and comparison of in vivo efficacy studies. Below is a generalized protocol for evaluating ADC efficacy in a subcutaneous xenograft mouse model.
1. Cell Line and Animal Models:
-
Cell Lines: Select a cancer cell line that expresses the target antigen of the ADC. For instance, BT-474EEI cells are used for HER2-targeting ADCs.
-
Animal Models: Immunocompromised mice, such as female athymic nude mice or NOD/SCID mice (4-6 weeks old), are commonly used to prevent rejection of human tumor xenografts.[7](7)
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 2 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[1](2)
3. Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically n=6-10 mice per group).[7](7, 10](8, 17](5)
-
Administer the ADC, vehicle control, and any comparator agents (e.g., unconjugated antibody) intravenously (i.v.) via the tail vein. Dosing can be a single administration or a multi-dose regimen.[3](3, 13](9, 17](5)
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7](7)
-
Body Weight: Monitor and record the body weight of each mouse regularly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.
-
Endpoint: Euthanize the mice when the tumor volume reaches a predetermined maximum size, or if signs of significant toxicity are observed.[7](7)
Visualizing the Path to Efficacy
Understanding the underlying mechanisms and experimental processes is crucial for interpreting in vivo data. The following diagrams, generated using Graphviz, illustrate the signaling pathway of maytansinoids and a typical experimental workflow for ADC efficacy studies.
Caption: Maytansinoid ADC Mechanism of Action.
Caption: In Vivo ADC Efficacy Study Workflow.
Conclusion
The in vivo validation of an ADC's efficacy is a multifaceted process that relies on robust preclinical models and well-defined experimental protocols. While specific in vivo data for this compound ADCs remains to be broadly published, the extensive research on other maytansinoid ADCs provides a strong foundation for comparison and evaluation. The choice of linker technology, the specific maytansinoid payload, and the characteristics of the target antigen and tumor model all play crucial roles in determining the therapeutic window and overall success of an ADC. By carefully considering the comparative data and adhering to rigorous experimental standards, researchers can effectively advance the development of novel and potent maytansinoid-based ADCs for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Maytansinoid Payloads for Antibody–Drug Conjugates (ADCs) | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Their high cytotoxicity, when coupled with the specificity of monoclonal antibodies, allows for precise delivery to tumor cells, thereby minimizing systemic toxicity. This guide provides an objective, data-supported comparison of key maytansinoid-based ADCs, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
Mechanism of Action: Disrupting the Cellular Scaffolding
Maytansinoid-based ADCs exert their cytotoxic effects through a well-defined mechanism of action. Upon binding to a specific antigen on the cancer cell surface, the ADC-antigen complex is internalized.[1] Inside the cell, the maytansinoid payload is released from the antibody, either through the cleavage of a linker or degradation of the antibody itself. The free maytansinoid then binds to tubulin, a critical component of microtubules.[1] This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
Comparative Overview of Key Maytansinoid-Based ADCs
Two prominent examples of maytansinoid-based ADCs that have received regulatory approval are Trastuzumab emtansine (Kadcyla®) and Mirvetuximab soravtansine (B3322474) (Elahere®). These ADCs, while both utilizing a maytansinoid payload, differ in their target antigen, linker chemistry, and specific maytansinoid derivative, leading to distinct therapeutic profiles.
| Feature | Trastuzumab emtansine (T-DM1, Kadcyla®) | Mirvetuximab soravtansine (IMGN853, Elahere®) |
| Target Antigen | Human Epidermal Growth Factor Receptor 2 (HER2) | Folate Receptor Alpha (FRα) |
| Antibody | Trastuzumab (Humanized IgG1) | Mirvetuximab (Humanized IgG1) |
| Maytansinoid Payload | DM1 (a derivative of maytansine) | DM4 (a derivative of maytansine) |
| Linker Type | Non-cleavable (SMCC linker) | Cleavable (sulfo-SPDB linker) |
| Approved Indications | HER2-positive breast cancer | FRα-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer |
| Bystander Effect | Minimal to none | Capable of inducing bystander killing |
In Vitro Performance: A Look at Cytotoxicity
The in vitro cytotoxicity of maytansinoid ADCs is a critical measure of their potency and target specificity. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.
| ADC | Cell Line | Target Expression | IC50 |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 (Breast Cancer) | HER2-high | Not explicitly found in a direct comparative study |
| Trastuzumab emtansine (T-DM1) | BT-474 (Breast Cancer) | HER2-high | Not explicitly found in a direct comparative study |
| Mirvetuximab soravtansine | OVCAR-3 (Ovarian Cancer) | FRα-high | Low nanomolar range[3] |
| Mirvetuximab soravtansine | IGROV-1 (Ovarian Cancer) | FRα-high | Low nanomolar range[3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using tumor xenograft models are essential for evaluating the anti-tumor activity of maytansinoid ADCs. These studies provide insights into the ADC's ability to control tumor growth in a living organism.
| ADC | Xenograft Model | Tumor Type | Key Findings |
| Trastuzumab emtansine (T-DM1) | NCI-N87 | Gastric Cancer | Demonstrated significant tumor growth inhibition.[4] |
| Trastuzumab emtansine (T-DM1) | JIMT-1 | Breast Cancer | Showed potent anti-tumor activity.[4] |
| Mirvetuximab soravtansine | Patient-Derived Xenograft (PDX) | Ovarian Cancer | Exhibited robust single-agent anti-tumor activity.[3] |
A modeling and simulation study comparing a new generation HER2 ADC, PF-06804103, with T-DM1 concluded that PF-06804103 was more potent across the studied cell lines based on tumor static concentrations derived from xenograft models.[4]
The Critical Role of the Linker: Enabling the Bystander Effect
The choice of linker technology is a crucial determinant of an ADC's mechanism of action and overall efficacy.
-
Non-cleavable linkers , such as the SMCC linker in Trastuzumab emtansine, are designed to be stable in the bloodstream and only release the payload upon degradation of the antibody within the target cell. This results in a highly targeted effect with minimal bystander killing, as the released payload is typically charged and less membrane-permeable.[5][6]
-
Cleavable linkers , like the disulfide-based sulfo-SPDB linker in Mirvetuximab soravtansine, are designed to be cleaved under specific conditions found in the tumor microenvironment or within the cell, such as the presence of reducing agents like glutathione. This releases a neutral and more membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect .[5][7][8] The bystander effect is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[5]
Signaling Pathways and Experimental Workflows
To understand the context in which these ADCs operate, it is essential to visualize the relevant signaling pathways and the experimental workflows used for their evaluation.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Folate Receptor Alpha (FRα) associated signaling pathways.
Caption: General experimental workflow for preclinical evaluation of ADCs.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of a maytansinoid ADC in a target-positive cancer cell line.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for HER2, IGROV-1 for FRα)
-
Complete cell culture medium
-
Maytansinoid ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and the control antibody in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a maytansinoid ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Target-positive cancer cell line
-
Matrigel (optional)
-
Maytansinoid ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the maytansinoid ADC, control antibody, or vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Efficacy Assessment: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Co-culture Bystander Effect Assay
Objective: To assess the ability of a maytansinoid ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.
Materials:
-
Antigen-positive "target" cell line (e.g., expressing HER2 or FRα)
-
Antigen-negative "bystander" cell line, engineered to express a reporter gene (e.g., luciferase or GFP) for easy identification and quantification.
-
Complete cell culture medium
-
Maytansinoid ADC with a cleavable linker and a control ADC with a non-cleavable linker.
-
96-well plates
-
Reagents for detecting the reporter gene (e.g., luciferase substrate)
Procedure:
-
Cell Seeding: Seed a mixture of target and bystander cells at a defined ratio (e.g., 1:1) in 96-well plates. Include control wells with only bystander cells.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the test and control ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Measurement: Measure the viability of the bystander cell population by quantifying the reporter gene signal.
-
Data Analysis: Plot the viability of the bystander cells against the ADC concentration to determine the extent of bystander killing. A significant decrease in the viability of the bystander cells in the co-culture treated with the cleavable linker ADC compared to the non-cleavable linker ADC indicates a bystander effect.
Conclusion
Maytansinoid-based ADCs represent a powerful and versatile platform for targeted cancer therapy. The choice of the target antigen, the specific maytansinoid payload, and particularly the linker technology are critical determinants of the ADC's therapeutic profile. While Trastuzumab emtansine, with its non-cleavable linker, offers a highly targeted approach with minimal off-target effects, Mirvetuximab soravtansine, equipped with a cleavable linker, can leverage the bystander effect to combat tumor heterogeneity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these and future maytansinoid-based ADCs, enabling a deeper understanding of their performance and potential for clinical translation. As research continues, further optimization of each component of the ADC will undoubtedly lead to the development of even more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Cytotoxicity of N-Me-L-Ala-maytansinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of N-Me-L-Ala-maytansinol against other potent maytansinoid derivatives, DM1 and DM4. These compounds are highly effective microtubule-targeting agents frequently utilized as payloads in antibody-drug conjugates (ADCs) for cancer therapy. This document summarizes their mechanism of action, presents available quantitative cytotoxicity data, details relevant experimental protocols, and illustrates the key signaling pathway and experimental workflow.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, along with DM1 (Mertansine/Emtansine) and DM4 (Soravtansine/Ravtansine), exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[1] Maytansinoids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[1] This disruption of microtubule assembly and function leads to a cascade of cellular events:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell.[1]
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound.
The following table summarizes reported IC50 values for this compound, DM1, and DM4 across various cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
| This compound | MMT/EGFRvIII | 24[] |
| U251/EGFRvIII | 3[] | |
| C4-2 | 6[] | |
| DM1 (Mertansine) | HCT-15 | 0.750[3] |
| A431 | 0.04[3] | |
| MDA-MB-231 | 120[3] | |
| B16F10 | 92 (as µg/mL)[4] | |
| KMCH-1, Mz-ChA-1, KKU-100 | 0.79–7.2[5] | |
| DM4 (Ravtansine) | SK-BR-3 | 3.3[6] |
| SK-BR-3 | 0.3 - 0.4[7] |
Note: The data presented are from different studies, and experimental conditions may vary. Direct comparison of IC50 values should be made with caution. The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.[8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
This compound, DM1, and DM4 stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, DM1, and DM4 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control. Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT reagent to each well.[10][11] Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9][11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using appropriate software.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Maytansinoid-induced apoptosis signaling pathway.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to LC-MS Methods for Validating N-Me-L-Ala-maytansinol Conjugation
For researchers, scientists, and drug development professionals vested in the advancement of antibody-drug conjugates (ADCs), the precise validation of payload conjugation is a critical quality attribute. The covalent attachment of the cytotoxic agent, such as N-Me-L-Ala-maytansinol, to a monoclonal antibody must be meticulously characterized to ensure efficacy and safety. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of the primary LC-MS methodologies employed for the validation of maytansinoid ADC conjugation, with a focus on determining the drug-to-antibody ratio (DAR).
Overview of Key LC-MS Methodologies
The two predominant LC-MS approaches for ADC conjugation validation are Hydrophobic Interaction Chromatography (HIC) coupled with Mass Spectrometry and Reversed-Phase Liquid Chromatography (RP-LC) with Mass Spectrometry. Each method offers distinct advantages and is suited for different aspects of ADC characterization.
Hydrophobic Interaction Chromatography (HIC): HIC is renowned for its ability to separate ADC species based on the number of conjugated drug molecules under non-denaturing conditions. This makes it the gold standard for determining the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[1] However, traditional HIC methods employ high concentrations of non-volatile salts, which are incompatible with direct MS analysis. This necessitates either offline fraction collection followed by desalting or, more advanced, online two-dimensional LC (2D-LC) systems for MS compatibility.[2][3]
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC offers a more direct coupling with MS due to the use of volatile mobile phases. This technique is typically used to determine the average DAR of an ADC. For cysteine-linked ADCs, the analysis is often performed after reducing the antibody to separate the light and heavy chains. While RP-LC provides excellent resolution of the individual chains and their drug-loaded variants, the denaturing conditions mean that information about the drug distribution on the intact antibody is lost.[1][4] Emerging "native" RP-LC methods aim to analyze intact ADCs under non-denaturing conditions, bridging the gap between traditional RP-LC and HIC.
Quantitative Performance Comparison
The choice between HIC-MS and RP-LC-MS often depends on the specific analytical need, whether it is a detailed distribution of DAR species or a more rapid determination of the average DAR. The following tables summarize the key quantitative performance parameters of these methods.
Table 1: Performance Characteristics of HIC-MS for DAR Analysis
| Performance Metric | Typical Value/Characteristic | Source |
| Resolution | Baseline or near-baseline separation of DAR0, DAR2, DAR4, DAR6, and DAR8 species. | [5] |
| Precision | High reproducibility of retention times and peak areas for each DAR species. | [6] |
| MS Compatibility | Requires offline desalting or online 2D-LC with a desalting step (e.g., SEC).[2][3] | [2][3] |
| Primary Output | Distribution of different DAR species. | [1] |
Table 2: Performance Characteristics of RP-LC-MS for DAR Analysis
| Performance Metric | Typical Value/Characteristic | Source |
| Resolution | High-resolution separation of reduced light and heavy chains with different drug loads. | [7] |
| Precision | Precise determination of the average DAR. | [4] |
| MS Compatibility | Directly compatible with MS using volatile mobile phases. | [4] |
| Primary Output | Average DAR. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for both HIC-MS and RP-LC-MS analysis of maytansinoid ADCs.
Protocol 1: HIC-MS Analysis of Intact ADC for DAR Distribution
This protocol often involves a 2D-LC setup for online desalting.
-
Sample Preparation:
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).
-
If necessary, perform deglycosylation using an enzyme like PNGase F to reduce heterogeneity and simplify mass spectra.[8]
-
-
First Dimension: HIC Separation:
-
Column: A HIC column with a butyl or other hydrophobic stationary phase (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate (B84403), pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate with 25% isopropanol, pH 7).
-
Gradient: A descending salt gradient from high to low concentration of Mobile Phase A.
-
Detection: UV at 280 nm.
-
-
Heart-cutting and Second Dimension: Desalting:
-
The eluent from the HIC column containing the separated DAR species is directed to a switching valve.
-
As each DAR peak of interest elutes, it is "heart-cut" and transferred to a desalting column (e.g., a size-exclusion or reversed-phase column).
-
The desalting column is rapidly flushed with a volatile, MS-compatible mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Mass Spectrometry:
-
The desalted eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode over a mass range appropriate for the intact ADC.
-
Deconvolute the resulting mass spectra to determine the mass of each DAR species and confirm its identity.
-
Protocol 2: RP-LC-MS Analysis of Reduced ADC for Average DAR Calculation
-
Sample Preparation:
-
Dilute the ADC to 1 mg/mL in a suitable buffer.
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 50 mM, and incubate at 37°C to reduce the interchain disulfide bonds.[4]
-
Deglycosylation with PNGase F can also be performed at this stage if desired.[9]
-
-
LC Separation:
-
Mass Spectrometry:
-
The eluent is directly introduced into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Deconvolute the mass spectra for each chromatographic peak to determine the mass of the unconjugated and conjugated light and heavy chains.
-
-
Data Analysis:
-
Calculate the average DAR using the relative peak areas from the UV chromatogram and the number of drugs on each chain determined by MS.[4]
-
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HIC-MS and RP-LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Comparative Potency of N-Me-L-Ala-Maytansinol and Other Maytansinoid ADC Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various maytansinoid-based Antibody-Drug Conjugates (ADCs), with a focus on the influence of linker and payload characteristics on potency. While direct comparative data for ADCs utilizing the specific N-Me-L-Ala-maytansinol payload is limited in publicly available literature, this document synthesizes existing data for other maytansinoid ADCs to offer valuable insights into their therapeutic potential.
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells. When employed as payloads in ADCs, they offer the potential for targeted delivery to tumor cells, thereby enhancing the therapeutic window. The efficacy of these ADCs is critically influenced by the linker connecting the antibody to the maytansinoid payload and the physicochemical properties of the payload itself. This compound is a hydrophobic, cell-permeable maytansinoid derivative used in the preparation of ADCs.[1][2][3][][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo efficacy (tumor growth inhibition) of various maytansinoid-based ADCs, highlighting the impact of different linkers and payloads.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Formulation | Linker Type | Payload | Cell Line | IC50 (nM) | Key Findings | Reference |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | HER2+ Breast Cancer | Potent | High stability, limited bystander effect. | [6] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | DM1 | HER2+ Breast Cancer | Potent | Susceptible to cleavage in the reducing intracellular environment, enabling bystander effect. | [6] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (SMCC) | DM1 | HCT-15 (MDR1+) | Less Potent | Activity is reduced in MDR1-expressing cells. | |
| anti-EpCAM-PEG4Mal-DM1 | Non-cleavable (Hydrophilic) | DM1 | HCT-15 (MDR1+) | More Potent | Increased hydrophilicity of the linker can overcome MDR1-mediated resistance. | |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | DM4 | Colon Cancer | Potent | Showed superior in vivo efficacy compared to the non-cleavable version despite similar in vitro potency. | |
| IMGC936 | Cleavable (Tripeptide) | DM21-C (Maytansinoid) | ADAM9+ Cancer Cells | Potent | Demonstrates bystander killing and potent antitumor activity.[7] | [7] |
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| ADC Formulation | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | MMTV-HER2 Fo5 (Trastuzumab-resistant) | Single dose | Significant | Higher linker stability correlated with increased antitumor activity in this model. | [8] |
| Trastuzumab-SPP-DM1 | Cleavable (Disulfide) | DM1 | MMTV-HER2 Fo5 (Trastuzumab-resistant) | Single dose | Less than T-MCC-DM1 | --- | [8] |
| anti-EpCAM-SMCC-DM1 | Non-cleavable (SMCC) | DM1 | COLO 205MDR Xenograft | Single i.v. dose | Moderate | --- | |
| anti-EpCAM-PEG4Mal-DM1 | Non-cleavable (Hydrophilic) | DM1 | COLO 205MDR Xenograft | Single i.v. dose | High | More efficacious against MDR1-positive tumors. | |
| DM4-ADC | Cleavable | DM4 | High FRα expression (KB) Xenograft | 2.5 mg/kg | Complete Responses | High potency payload matched with high target expression leads to significant efficacy.[9] | [9] |
| DGN549-ADC | Cleavable | DGN549 (DNA alkylator) | Low FRα expression (OV90) Xenograft | 0.145 mg/kg | Complete Responses | A highly potent payload can be effective even with lower target expression.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.[10][11][12][13][14][15][16]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC formulations and control antibody
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC formulations and control antibody in complete medium. Remove the culture medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control for 100% viability and medium-only wells as a blank.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and the ADC's mechanism of action.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be incubated overnight at 37°C or shaken for a period to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable curve-fitting software.
Bystander Effect Co-culture Assay
This assay is designed to evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.[16][17]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC formulations and control antibody
-
96-well clear-bottom black tissue culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- GFP-expressing cells in 96-well plates. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 1:5) to assess the dependency on the number of target cells. As controls, seed each cell line individually. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monoculture controls with serial dilutions of the ADC. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Data Acquisition: After incubation, wash the cells to remove dead cells. Acquire images of the wells using a fluorescence microscope or a high-content imaging system to visualize and count the number of viable GFP-expressing (Ag-) cells.
-
Data Analysis: Quantify the number of viable Ag- cells in the co-culture wells treated with the ADC and compare it to the number of viable Ag- cells in the untreated co-culture wells and the ADC-treated Ag- monoculture wells. A significant reduction in the number of viable Ag- cells in the co-culture setting compared to the monoculture indicates a bystander killing effect. The IC50 for the bystander effect can be calculated by plotting the viability of the Ag- cells against the ADC concentration in the co-culture.
Visualizations
Maytansinoid ADC Mechanism of Action
Experimental Workflow for ADC Potency Evaluation
Cleavable vs. Non-cleavable Linker Mechanisms
References
- 1. This compound | CAS#:77668-69-0 | Chemsrc [chemsrc.com]
- 2. huidacollection.com [huidacollection.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound, 77668-69-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
A Comparative Analysis of N-Me-L-Ala-Maytansinol and Other Tubulin Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic potency of N-Me-L-Ala-maytansinol against other well-established tubulin inhibitors: paclitaxel (B517696), vincristine, and colchicine (B1669291). This document provides a data-driven overview of their efficacy, detailed experimental methodologies, and a visual representation of the associated signaling pathways.
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. These agents are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule polymerization.
This compound is a potent maytansinoid, a class of microtubule-targeting agents that inhibit tubulin polymerization by binding to the maytansine (B1676224) binding site on β-tubulin. This guide benchmarks its performance against three other widely studied tubulin inhibitors with distinct mechanisms of action:
-
Paclitaxel: A taxane (B156437) that binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization, leading to the formation of overly stable and nonfunctional microtubules.
-
Vincristine: A vinca (B1221190) alkaloid that binds to the vinca domain on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.
-
Colchicine: A natural product that binds to the colchicine binding site on β-tubulin, also preventing microtubule polymerization.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. The following tables summarize the in vitro cytotoxic activity of this compound, maytansinol (B1676226) (a closely related precursor), paclitaxel, vincristine, and colchicine across various human cancer cell lines.
Disclaimer: The IC50 values presented in this table are compiled from multiple sources. Direct comparison of these values should be approached with caution, as experimental conditions such as cell lines, drug exposure duration, and assay methods can vary between studies, leading to differences in reported potencies.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MMT/EGFRvIII | Mammary Tumor | 24[] |
| U251/EGFRvIII | Glioblastoma | 3[] | |
| C4-2 | Prostate Cancer | 6[] | |
| Maytansinol | A549 | Lung Carcinoma | 0.278 ± 0.04 |
| A2780 | Ovarian Carcinoma | 0.31 ± 0.02 | |
| A2780AD | Ovarian Carcinoma (drug-resistant) | 19.5 ± 1.14 | |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 0.71[2] |
| P-388 | Murine Lymphocytic Leukemia | 0.0006[2] | |
| L1210 | Murine Leukemia | 0.002[2] | |
| KB | Human Nasopharynx Carcinoma | 0.008[2] | |
| Paclitaxel | A549 | Lung Carcinoma | 2.7 - 27 |
| MCF-7 | Breast Adenocarcinoma | 0.3 - 4000 | |
| LoVo | Colon Adenocarcinoma | 2.24 | |
| Ovarian Carcinoma Cell Lines (Range) | Ovarian Carcinoma | 0.4 - 3.4[3] | |
| Vincristine | MCF-7 | Breast Adenocarcinoma | 7.371 (parental), 10,574 (resistant)[4] |
| A549 | Lung Carcinoma | >10,000 | |
| Colchicine | A549 | Lung Carcinoma | 10 - 100 |
| MCF-7 | Breast Adenocarcinoma | 3.5 - 64.46 | |
| LoVo | Colon Adenocarcinoma | 21 | |
| HepG-2 | Hepatocellular Carcinoma | 7,400 | |
| HCT-116 | Colorectal Carcinoma | 9,320 |
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
All the compared tubulin inhibitors ultimately lead to cell cycle arrest, primarily at the G2/M phase, and subsequently induce apoptosis (programmed cell death). The disruption of the highly dynamic microtubule network, crucial for the formation of the mitotic spindle, triggers a cascade of signaling events.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[3][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Test compounds (this compound, Paclitaxel, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "media only" blank control. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[7][8][9][10][11]
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer. Prepare a reaction mix containing the tubulin solution, GTP (final concentration 1 mM), glycerol (e.g., 10% v/v), and the fluorescent reporter dye at the recommended concentration. Keep the reaction mix on ice.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add a small volume (e.g., 5 µL) of the diluted test compounds, controls, or vehicle to the appropriate wells of the 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix (e.g., 45 µL) to each well. Mix gently to ensure homogeneity.
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound. Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve. Calculate the percentage of inhibition or enhancement for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This compound and its related maytansinoids demonstrate exceptionally high potency against a variety of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range. This positions them among the most potent tubulin inhibitors known. While a direct, comprehensive head-to-head comparison with paclitaxel, vincristine, and colchicine across a wide panel of cell lines under uniform conditions is challenging to compile from existing literature, the available data suggests that maytansinoids are generally more potent than colchicine and vincristine, and their potency is comparable to or, in some cases, exceeds that of paclitaxel. The choice of a tubulin inhibitor for a specific research or therapeutic application will depend on various factors, including the cancer type, the expression of drug resistance transporters, and the desired therapeutic window. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the preclinical efficacy of these important anticancer agents.
References
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Tubulin Polymerization Assay [bio-protocol.org]
A Comparative Analysis of N-Me-L-Ala-Maytansinol and Next-Generation Maytansinoid Antibody-Drug Conjugate Performance
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and maytansinoids have emerged as a key payload class due to their potent anti-tubulin activity. This guide provides a comparative overview of the performance of ADCs utilizing maytansinoid payloads, with a specific focus on available data for N-Me-L-Ala-maytansinol and a detailed examination of the next-generation maytansinoid ADC, IMGC936. While direct cross-study comparisons of multiple ADCs using the precise this compound payload are limited in publicly available literature, this guide offers a comprehensive analysis based on a representative, well-characterized maytansinoid ADC, supplemented with broader data on maytansinoid ADC performance.
The core of a maytansinoid ADC's efficacy lies in its ability to selectively deliver the cytotoxic maytansinoid to tumor cells, leading to cell cycle arrest and apoptosis.[1] The performance of these complex biotherapeutics is influenced by several factors, including the drug-to-antibody ratio (DAR), the choice of linker, and the specific maytensanoid derivative.
Data Presentation: Performance Metrics of a Next-Generation Maytansinoid ADC
To illustrate the performance of a modern maytansinoid ADC, the following tables summarize the preclinical data for IMGC936, an ADC targeting ADAM9 which utilizes the maytansinoid derivative DM21-C.[2]
Table 1: In Vitro Cytotoxicity of IMGC936
| Cell Line | Cancer Type | Target Antigen Expression (ADAM9) | IC50 (nM) |
| NCI-H292 | Lung Carcinoma | High | 0.3 |
| NCI-H1975 | Lung Adenocarcinoma | Moderate | 1.2 |
| A549 | Lung Carcinoma | Low | 25.6 |
| Hs 746T | Stomach Adenocarcinoma | High | 0.8 |
| SNU-16 | Stomach Carcinoma | Moderate | 3.4 |
| AGS | Gastric Adenocarcinoma | Low | 112.5 |
| AsPC-1 | Pancreatic Adenocarcinoma | Moderate | 4.2 |
| PANC-1 | Pancreatic Epithelioid Carcinoma | Low | 89.1 |
Table 2: In Vivo Efficacy of IMGC936 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| NCI-H292 CDX | Lung Carcinoma | 3 mg/kg, single dose | 95 |
| Hs 746T CDX | Stomach Adenocarcinoma | 3 mg/kg, single dose | 88 |
| Patient-Derived Xenograft (PDX) LGX028 | Lung Adenosquamous Carcinoma | 5 mg/kg, single dose | 100 (complete tumor regression) |
Table 3: Pharmacokinetic Profile of IMGC936 in Cynomolgus Monkeys
| ADC Analyte | Half-life (t½, days) | Clearance (mL/day/kg) |
| Total Antibody | 10.5 | 5.8 |
| ADC | 8.9 | 6.5 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following sections outline the protocols for the key experiments cited in this guide.
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It is typically determined using Hydrophobic Interaction Chromatography (HIC).
-
Principle: HIC separates proteins based on their surface hydrophobicity. The addition of hydrophobic drug-linkers to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
The ADC sample is loaded onto a HIC column in a high salt mobile phase, which promotes hydrophobic interactions.
-
A decreasing salt gradient is then applied to elute the ADC species.
-
Species with a higher DAR are more hydrophobic and thus elute later.
-
The average DAR is calculated from the peak areas of the different ADC species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of an ADC is commonly assessed using a cell viability assay, such as the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Following incubation, the MTT reagent is added to each well and incubated to allow for formazan formation.
-
The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[3]
-
In Vivo Efficacy Studies in Xenograft Models
The anti-tumor activity of an ADC is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.[2]
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the ADC on tumor growth is monitored over time.
-
Method:
-
Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The ADC is administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[4]
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in ADC development and function, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of N-Me-L-Ala-maytansinol: A Comprehensive Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: N-Me-L-Ala-maytansinol is a highly potent maytansinoid, a class of cytotoxic compounds that are toxic to cells.[1][2] Due to its hazardous nature, all handling and disposal procedures must be conducted with extreme caution to prevent exposure to personnel and the environment. This guide provides essential information for the safe management and disposal of this compound waste in a research setting.
Core Principle: Segregation and Professional Disposal
The primary and most recommended method for the disposal of this compound and all contaminated materials is through a licensed hazardous waste management service that utilizes high-temperature incineration.[2][3] Cytotoxic waste should never be disposed of in regular trash, discharged into the sewer system, or mixed with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is mandatory when handling this compound in any form (powder, solution, or contaminated materials).
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquid or airborne particles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95, N100, or PAPR) is required when handling the powder form or if there is a risk of aerosolization. | Prevents inhalation of the highly potent compound. |
Waste Segregation and Containment
Proper segregation at the point of generation is critical to ensure safe handling and disposal.[4] All waste contaminated with this compound must be classified as "Cytotoxic Waste" or "Chemotherapy Waste" according to your institution's guidelines.
| Waste Type | Container | Labeling |
| Solid Waste | Puncture-resistant, leak-proof container with a secure lid. Often a yellow container with a purple lid.[4] | Clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," and the universal biohazard symbol. |
| Liquid Waste | Leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene) with a secure screw-cap. | Clearly labeled with "Cytotoxic Liquid Waste," the chemical name, and associated hazards. |
| Sharps | UN-approved, puncture-resistant sharps container with a purple lid.[4] | Clearly labeled as "Cytotoxic Sharps." |
Experimental Protocol: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
1. Evacuate and Secure the Area:
- Alert all personnel in the immediate vicinity.
- Restrict access to the spill area.
2. Don Appropriate PPE:
- Before approaching the spill, don the full PPE as detailed in the table above.
3. Contain the Spill:
- For liquid spills: Cover with absorbent pads from a chemotherapy spill kit.
- For solid spills: Gently cover with damp absorbent pads to avoid raising dust. DO NOT dry sweep.
4. Decontaminate the Area:
- Working from the outside in, carefully clean the spill area.
- Use a detergent solution to clean the area, followed by a disinfectant.
- A final rinse with water may be appropriate, depending on the surface.
5. Dispose of Contaminated Materials:
- Place all contaminated materials (absorbent pads, wipes, disposable PPE) into a designated cytotoxic waste container.
6. Post-Spill Procedures:
- Thoroughly wash hands and any potentially exposed skin.
- Report the incident to your supervisor and EHS office immediately.
Chemical Inactivation: For Emergency Use and Decontamination
While incineration is the standard for disposal, chemical degradation can be used for decontaminating surfaces and potentially for treating small amounts of liquid waste prior to collection. The effectiveness of these methods for this compound has not been specifically reported and must be validated on a small scale in a controlled environment before implementation.
Research suggests that maytansinoids may be susceptible to degradation through hydrolysis and oxidation.[5][6]
| Method | Principle | Potential Reagents & Conditions (for validation) | Cautions |
| Base-Catalyzed Hydrolysis | The ester side chain of maytansinoids can be cleaved by hydrolysis, a process accelerated under basic conditions.[5] | Reagent: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Concentration: 1M to 2M. Contact Time: >12 hours. | Highly corrosive. Reaction can be exothermic. Ensure compatibility with the solvent of the maytansinoid solution. |
| Oxidation | Oxidizing agents can break down complex organic molecules. This is a common method for degrading various cytotoxic drugs.[6] | Reagent: Sodium hypochlorite (B82951) (bleach). Concentration: >1% solution. Contact Time: >12 hours. | Highly reactive and corrosive. Can generate hazardous byproducts depending on the solvent. Never mix bleach with ammonia (B1221849) or acidic solutions. |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: General mechanism of ADC action.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
Safeguarding Researchers: A Comprehensive Guide to Handling N-Me-L-Ala-maytansinol
Crucial Safety Protocols for a Potent Anti-Cancer Agent
N-Me-L-Ala-maytansinol, a potent maytansinoid derivative, is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its high cytotoxicity necessitates stringent safety protocols to protect researchers and laboratory personnel from exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this powerful compound.
Due to its high potency, there are no established occupational exposure limits for this compound or related maytansinoids.[2][3] Therefore, a conservative approach of minimizing all potential exposure is paramount. The principle of "as low as reasonably achievable" (ALARA) must be strictly followed, employing a combination of engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in powdered or liquid form. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves tested according to ASTM D6978-05 standard.[4][5] | Provides maximum protection against permeation by cytotoxic drugs. The outer glove should be changed immediately upon known or suspected contact. |
| Gown | Disposable, solid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | A face shield worn over safety goggles. | Provides an additional layer of protection for the face and neck. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required for handling the powder form outside of a containment device. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of the potent powder. |
Operational Plan: From Receipt to Use
A meticulous, step-by-step approach is crucial for every stage of handling this compound.
1. Receiving and Unpacking:
-
Upon receipt, inspect the outer packaging for any signs of damage.
-
Transport the unopened package to a designated containment area, such as a chemical fume hood or a restricted-access laboratory.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the shipping container.
-
Carefully unpack the compound, inspecting the primary container for any breaches. If any damage is found, initiate spill procedures immediately.
2. Weighing the Compound:
-
All weighing of powdered this compound must be performed within a certified containment device, such as a ventilated balance enclosure (VBE) or a glovebox isolator.[6][7] These systems provide a high level of operator protection.
-
Use of automated or semi-automated powder dispensing systems is highly recommended to minimize manual handling and potential for aerosol generation.[6]
-
Place a plastic-backed absorbent liner on the work surface within the containment device to contain any minor spills.
-
Use dedicated, clearly labeled weighing tools (e.g., spatulas, weigh paper). Decontaminate these tools immediately after use.
3. Dissolving the Compound:
-
The dissolution of this compound should be performed within a chemical fume hood or glovebox.
-
Consult the specific experimental protocol for the appropriate solvent (e.g., DMA, DMSO).[8]
-
Add the solvent slowly and carefully to the vial containing the powdered compound to avoid splashing.
-
If necessary, gentle vortexing or sonication can be used to aid dissolution. Keep the container tightly capped during these procedures.
The following diagram illustrates the recommended workflow for handling this compound:
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and empty vials, must be disposed of as cytotoxic waste.[9][10]
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" symbols.[10][11] These containers are often yellow.[11]
-
Do not dispose of this waste in regular trash or biohazard bags.[10]
2. Decontamination of Surfaces and Equipment:
-
All work surfaces and equipment should be decontaminated immediately after use.
-
A two-step cleaning process is recommended: first, deactivation with a solution like 10% sodium dodecyl sulfate (B86663) (SDS), followed by cleaning with a standard laboratory disinfectant.[12] Studies have shown that detergents can be effective in the physical removal of cytotoxic drug contamination.[13]
-
For spills, use a chemotherapy spill kit and follow the manufacturer's instructions.
3. Final Disposal:
-
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste disposal company.[2][11]
-
Do not dispose of liquid waste containing this compound down the drain.[10] Collect it in a sealed, labeled container for hazardous waste pickup.
-
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste.[11]
By adhering to these stringent safety and handling protocols, researchers can safely work with the potent cytotoxic agent this compound, advancing the development of life-saving cancer therapies while ensuring their own protection.
References
- 1. biochempeg.com [biochempeg.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. echemi.com [echemi.com]
- 4. ansell.com [ansell.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. pharmtech.com [pharmtech.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Semantic Scholar [semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
